Product packaging for Leucomycin V(Cat. No.:CAS No. 39405-35-1)

Leucomycin V

Cat. No.: B1609385
CAS No.: 39405-35-1
M. Wt: 701.8 g/mol
InChI Key: XYJOGTQLTFNMQG-KJHBSLKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leucomycin V is a member of the leucomycin family of macrolide antibiotics, complex natural products known for their antibacterial properties. These compounds are characterized by a multi-membered lactone ring (aglycone) to which sugar moieties are attached. Macrolide antibiotics like leucomycin are primarily active against Gram-positive bacteria, including pathogens such as Staphylococcus aureus , Streptococcus pneumoniae , and Streptococcus pyogenes . The research value of this compound lies in its mechanism of action, which involves penetrating bacterial cells and binding to the 50S subunit of the bacterial ribosome. This binding disrupts and inhibits protein synthesis, leading to the suppression of bacterial growth . Like other macrolides, leucomycins may exhibit a tendency to accumulate in various tissues, making them a compound of interest in pharmacokinetic and distribution studies. This product is provided for investigative applications in microbiology and biochemical research. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H59NO13 B1609385 Leucomycin V CAS No. 39405-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJOGTQLTFNMQG-KJHBSLKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H59NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043929
Record name Leucomycin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22875-15-6, 39405-35-1
Record name Leucomycin V
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22875-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Turimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Streptomyces kitasatoensis: A Prolific Source of Leucomycin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Streptomyces kitasatoensis as a primary producer of the macrolide antibiotic complex, leucomycin, with a specific focus on Leucomycin V. This compound is a significant component of this complex, known for its activity against a wide spectrum of pathogens.[1] This document details the biosynthetic pathways, fermentation protocols, extraction procedures, and analytical methods pertinent to the production of this compound, serving as a comprehensive resource for research and development in the field of natural product antibiotics.

Biosynthesis of the Leucomycin Complex

Streptomyces kitasatoensis produces a family of closely related macrolide antibiotics known as kitasamycins or leucomycins.[2] The composition of this complex is not fixed and can be profoundly influenced by the manipulation of fermentation conditions, particularly through the addition of metabolic precursors.

The leucomycin structure features a 16-membered lactone ring. The acyl group at the C-4" position of the mycarose sugar moiety varies, leading to different leucomycin analogues. The biosynthesis of this acyl group is directly linked to the availability of specific amino acid precursors:

  • L-Leucine: Directs biosynthesis toward the production of leucomycin A1 and A3, which are characterized by an isovaleryl group.

  • L-Valine: Directs biosynthesis toward leucomycin A4 and A5, which contain a butyryl group.

A key strategy to enhance the production of the most potent leucomycin components (A1/A3) involves the development of regulatory mutants. Wild-type S. kitasatoensis is susceptible to the leucine analog 4-azaleucine. By selecting for 4-azaleucine-resistant mutants, it is possible to isolate strains in which the α-isopropylmalate synthase—the first enzyme in the L-leucine biosynthetic pathway—is desensitized to feedback inhibition by leucine. These mutants consequently overproduce L-leucine, leading to a higher yield of a leucomycin complex predominantly composed of the A1 and A3 analogues, even without the external addition of expensive precursors.[3]

cluster_pathway Precursor-Directed Biosynthesis cluster_pks cluster_regulation Regulatory Mutant Strategy Valine L-Valine Butyryl_CoA Butyryl-CoA Valine->Butyryl_CoA Leucine L-Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA PKS Polyketide Synthase Butyryl_CoA->PKS Isovaleryl_CoA->PKS Leucomycin_Aglycone Leucomycin Aglycone PKS->Leucomycin_Aglycone Forms Macrolide Core Leucomycin_A4_A5 Leucomycin A4/A5 (Butyryl group) Leucomycin_Aglycone->Leucomycin_A4_A5 + Glycosylation & Acylation Leucomycin_A1_A3 Leucomycin A1/A3 (Isovaleryl group) Leucomycin_Aglycone->Leucomycin_A1_A3 + Glycosylation & Acylation Pyruvate Pyruvate IPMS α-isopropylmalate synthase Pyruvate->IPMS Leucine_Bio L-Leucine (Endogenous) IPMS->Leucine_Bio Leucine_Bio->Leucomycin_A1_A3 Shifts Production Leucine_Bio->IPMS Feedback Inhibition Azaleucine 4-Azaleucine (Leucine Analog) Azaleucine->IPMS Inhibits

Biosynthetic pathway and regulatory mutant strategy.

Fermentation Protocols

The industrial production of the leucomycin complex is achieved through submerged aerobic fermentation.[4] The process involves careful selection of the S. kitasatoensis strain, optimization of the culture medium, and control of physical parameters.

2.1. Strain Maintenance and Inoculum Development

Streptomyces species are typically maintained on solid agar media to promote sporulation.[5] A general protocol involves growing the culture on a suitable agar slant, followed by the preparation of a spore suspension to inoculate a seed culture.

  • Agar Growth: S. kitasatoensis NRRL 2486 can be grown on tomato paste oatmeal agar for 10-14 days at 30°C.[6]

  • Inoculum Preparation: Spores are harvested from the agar surface into a sterile 0.85% NaCl solution. This spore suspension is used to inoculate a seed fermentation flask.[6]

  • Seed Culture: The seed culture is incubated for 2-3 days to generate sufficient biomass for inoculating the main production fermenter.[5][7]

2.2. Production Fermentation

The production medium is designed to support robust growth and high antibiotic yields. The composition can vary, but generally includes complex nitrogen and carbon sources, as well as essential minerals.

Parameter Condition Reference
Strain Streptomyces kitasatoensis NRRL 2486[6]
Culture Type Submerged Aerobic Fermentation[7]
Temperature 27 - 30°C[6][7]
pH 6.0 - 8.0 (maintained around 7.0)[6]
Agitation 240 - 250 rpm[6][7]
Aeration 1 volume of air per volume of medium per minute (vvm)[7]
Fermentation Time 50 - 144 hours (2 - 6 days)[6][7]

Table 1: Fermentation Parameters for Leucomycin Production

Component Concentration (% w/v) Reference
Soybean Powder3.0[7]
Starch2.0[7]
Glucose1.0[7]
Sodium Chloride0.5[7]
Ammonium Sulfate0.3[7]
Dry Yeast0.5[7]
Calcium Carbonate0.3[7]
Potassium Phosphate (dibasic)0.1[7]
Urea0.01[7]

Table 2: Example Production Fermentation Medium

2.3. Precursor Addition for Directed Biosynthesis

To enrich the fermentation broth with specific leucomycin analogues, precursors can be added to the production medium. This strategy can yield a complex containing 80-90% of the desired components.[6]

Precursor Added Concentration Resulting Major Components Reference
L-Valine5 - 10 g/LLeucomycin A4 and A5[6]
L-Leucine10 g/LLeucomycin A1 and A3[6]

Table 3: Precursor Addition for Enhanced Production of Specific Leucomycins

cluster_prep Inoculum Preparation cluster_prod Production Stage cluster_downstream Downstream Processing Agar 1. Agar Plate Culture (S. kitasatoensis) Spore 2. Spore Suspension Preparation Agar->Spore Seed 3. Seed Culture Incubation (2-3 days) Spore->Seed Fermenter 4. Production Fermenter (See Table 2 for Medium) Seed->Fermenter Inoculation Precursor 5. Precursor Addition (Optional, See Table 3) Fermenter->Precursor Fermentation 6. Fermentation (6 days, 30°C, 240 rpm) Precursor->Fermentation Harvest 7. Harvest Broth Fermentation->Harvest Extraction 8. Solvent Extraction Harvest->Extraction Purification 9. Chromatography Extraction->Purification Final 10. Purified Leucomycin Complex Purification->Final

Overall workflow for Leucomycin production.

Extraction and Purification Protocols

Following fermentation, the leucomycin complex must be recovered from the culture broth and purified. The general process involves separating the biomass, extracting the active compounds into an organic solvent, and purifying them using chromatographic techniques.[6][7]

3.1. Extraction

  • Broth Filtration: The fermentation broth is first filtered or centrifuged to remove the S. kitasatoensis mycelia.

  • Solvent Extraction: The clarified culture filtrate is extracted with a water-immiscible organic solvent. Ethyl acetate is commonly used, but other solvents such as chloroform, butyl acetate, or methylene chloride are also effective.[6] The pH of the filtrate may be adjusted to optimize extraction efficiency.

  • Concentration: The organic extracts are combined and the solvent is removed under reduced pressure (e.g., by distillation) to yield a crude antibiotic residue.[6]

3.2. Purification

  • Chromatography: The crude extract is purified using adsorption chromatography.[6][8]

    • Stationary Phase: Common adsorbents include silica gel, alumina, or magnesium silicate.

    • Mobile Phase: A solvent system is used to elute the leucomycin components from the column. An example is a mixture of chloroform and methanol.[8]

  • Crystallization: The purified fractions can be further refined by crystallization from a suitable solvent to obtain the final product.[6]

Start Fermentation Broth Filtration Filtration / Centrifugation Start->Filtration Mycelia Mycelial Biomass (Discard) Filtration->Mycelia Filtrate Culture Filtrate Filtration->Filtrate Extraction Solvent Extraction (e.g., Ethyl Acetate) Filtrate->Extraction Aqueous Spent Aqueous Phase (Discard) Extraction->Aqueous Organic Organic Phase (Leucomycin-rich) Extraction->Organic Concentration Solvent Evaporation Organic->Concentration Crude Crude Leucomycin Extract Concentration->Crude Chroma Column Chromatography (Silica Gel) Crude->Chroma Fractions Purified Fractions Chroma->Fractions Final Crystallization Fractions->Final Product Pure Leucomycin Complex Final->Product

Downstream processing for this compound.

Analytical Methods

4.1. Potency Assay

The biological activity of the produced leucomycin is determined using a microbiological cylinder plate assay.[6]

  • Test Organism: Bacillus subtilis ATCC 6633 is used as the indicator strain.

  • Method: Diluted samples of the fermentation broth are placed in cylinders on an agar plate seeded with the test organism. The diameter of the inhibition zone is measured after incubation.

  • Quantification: The concentration is determined by comparing the zone diameter to a standard curve prepared with known concentrations of a leucomycin reference standard.[6]

4.2. Compositional Analysis

Thin-Layer Chromatography (TLC) is a rapid and effective method for evaluating the composition of the leucomycin complex.[6]

  • Stationary Phase: Silica Gel G coated plates.

  • Sample Preparation: Broth samples are extracted with ethyl acetate, dried, and redissolved at a known concentration.

  • Mobile Phase: A solvent mixture of chloroform, methanol, acetic acid, and water (e.g., 79:11:8:2 v/v) is used for development.[6]

  • Visualization: The plate is dried, sprayed with a 10% sulfuric acid solution, and heated. The individual leucomycin components appear as distinct spots.

  • Analysis: The composition is evaluated by comparing the spots from the sample to those of pure leucomycin A1 and A5 standards, often with densitometric analysis for semi-quantitative results.[6]

References

Leucomycin V chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucomycin V

Introduction

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] As a member of the leucomycin complex, it serves as a foundational structure for other related antibiotics, such as josamycin. This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a complex natural product characterized by a 16-membered macrolide ring, which is a large lactone.[2][3][4] Attached to this aglycone core are two deoxy sugars, L-mycarose and D-mycaminose, linked via glycosidic bonds.

The aglycone is a polyketide, featuring multiple hydroxyl groups, methyl substitutions, a conjugated diene system, and an aldehyde group. The D-mycaminose sugar is further characterized by a dimethylamino group, which is crucial for its biological activity. The second sugar, L-mycarose, is attached to the D-mycaminose.

The systematic IUPAC name for this compound is 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde.[1]

Structural Relationship to Josamycin

This compound is the direct precursor to the more commonly known antibiotic, josamycin (also known as Leucomycin A3). Josamycin is formed by the acylation of the hydroxyl groups on the mycarose and aglycone moieties of this compound. Specifically, josamycin is this compound 3-acetate 4B-(3-methylbutanoate).[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC35H59NO13[1][8]
Molecular Weight701.8 g/mol [1]
CAS Number22875-15-6[1]
Boiling Point (Predicted)851.7 ± 65.0 °C[9]
Density (Predicted)1.25 ± 0.1 g/cm³[9]
pKa (Predicted)13.06 ± 0.70[9]

Stereochemistry

The biological activity of macrolide antibiotics is highly dependent on their three-dimensional structure. This compound possesses a large number of stereocenters, leading to a complex and specific stereochemistry.

Absolute Configuration

The absolute configuration of the chiral centers in this compound has been determined and is specified in its IUPAC name. The molecule has 16 defined stereocenters.[8][10] The stereochemical descriptors for the main carbon backbone and the sugar moieties are as follows:

  • Aglycone Ring: 4R, 5S, 6S, 7R, 9R, 10R, 16R

  • Conjugated Diene: 11E, 13E

  • D-Mycaminose: 2S, 3R, 4R, 5S, 6R

  • L-Mycarose: 2S, 4R, 5S, 6S

This precise spatial arrangement of atoms is critical for the molecule's ability to bind to the bacterial ribosome and inhibit protein synthesis.

Leucomycin_V_Structure cluster_aglycone Aglycone Core (16-membered ring) cluster_sugars Sugar Moieties Aglycone This compound Aglycone (C20H32O6) Diene Conjugated Diene (11E, 13E) Aglycone->Diene part of Aldehyde Acetaldehyde Group Aglycone->Aldehyde substituent at C7 Mycaminose D-Mycaminose (C8H17NO3) Aglycone->Mycaminose O-glycosidic bond at C5 Mycarose L-Mycarose (C7H14O4) Mycaminose->Mycarose O-glycosidic bond Dimethylamino Dimethylamino Group Mycaminose->Dimethylamino substituent at C3'

Caption: A diagram illustrating the key structural components of this compound.

Experimental Protocols for Structural Elucidation

The determination of the complex chemical structure and stereochemistry of macrolides like this compound relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the constitution and relative stereochemistry of complex organic molecules.

  • Methodology:

    • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • 1D NMR (¹H and ¹³C): Proton and carbon NMR spectra are acquired to identify the types and number of hydrogen and carbon atoms present. Chemical shifts and coupling constants provide information about the local chemical environment and connectivity.

    • 2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton couplings and thus identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and the positions of substituents.

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to determine the spatial proximity of protons, which is vital for deducing the relative stereochemistry of the chiral centers and the conformation of the macrolide ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the exact molecular formula.

  • Methodology:

    • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is used to generate gas-phase ions of the intact molecule with minimal fragmentation.

    • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision using an analyzer like a Time-of-Flight (TOF) or Orbitrap. This allows for the unambiguous determination of the elemental composition (e.g., C35H59NO13).

    • Tandem MS (MS/MS): Fragmentation of the parent ion is induced, and the masses of the resulting fragments are analyzed. This provides valuable information about the sequence and identity of the sugar units and the structure of the aglycone.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry of a molecule.

  • Methodology:

    • Crystallization: High-quality single crystals of this compound or a suitable derivative are grown from a solution. This is often the most challenging step.

    • Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be deduced.

    • Absolute Configuration Determination: By analyzing the anomalous dispersion effects, particularly if heavy atoms are present or can be introduced, the absolute configuration (R/S) of each stereocenter can be unambiguously established.[11]

Stereochemistry_Workflow cluster_protocol Workflow for Stereochemical Determination Isolation Isolation & Purification of this compound NMR NMR Spectroscopy (1D & 2D) Isolation->NMR MS Mass Spectrometry (HRMS & MS/MS) Isolation->MS Xray X-ray Crystallography Isolation->Xray Constitution Determine Constitution (Connectivity) NMR->Constitution MS->Constitution AbsoluteStereo Determine Absolute Stereochemistry Xray->AbsoluteStereo RelativeStereo Determine Relative Stereochemistry (NOESY) Constitution->RelativeStereo Constitution->AbsoluteStereo RelativeStereo->AbsoluteStereo

Caption: A logical workflow for the structural and stereochemical elucidation of this compound.

Conclusion

This compound is a structurally intricate macrolide antibiotic with a well-defined chemical structure and absolute stereochemistry. Its 16-membered lactone ring, adorned with two deoxy sugars and multiple chiral centers, presents a significant synthetic and analytical challenge. A thorough understanding of its stereochemical features is paramount for comprehending its mechanism of action, designing new derivatives with improved pharmacological profiles, and advancing the field of macrolide-based drug development. The methodologies outlined provide a framework for the comprehensive characterization of such complex natural products.

References

An In-Depth Technical Guide to the Mechanism of Action of Leucomycin V on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V, a member of the 16-membered macrolide antibiotic family, exerts its antibacterial effect by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. This guide provides a detailed examination of the molecular mechanisms underlying this compound's interaction with the bacterial ribosome, focusing on its binding site, its impact on nascent peptide elongation, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound is a potent inhibitor of bacterial protein synthesis.[1] Its primary mechanism involves binding to the 50S large ribosomal subunit, thereby physically obstructing the passage of the nascent polypeptide chain through the ribosomal exit tunnel.[1][2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at high concentrations.[3]

Binding to the 50S Ribosomal Subunit

This compound, like other macrolides, binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] This binding site is a narrow passage through which newly synthesized polypeptide chains emerge from the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed. The high affinity of macrolides for this site is a key determinant of their efficacy.[2]

Quantitative Analysis of this compound-Ribosome Interaction

The interaction between this compound and the bacterial ribosome has been quantified, providing insights into its potency.

ParameterValueOrganismReference
Dissociation Constant (Kd) 5.5 nME. coli[4]
Average Lifetime on Ribosome 3 hoursE. coli[4]
IC50 (Protein Synthesis) Not explicitly found for E. coli. For context, the IC50 for the 16-membered macrolide tylosin in an in vitro translation system is in the low micromolar range.E. coli (contextual)[5]

Structural Insights into the this compound-Ribosome Complex

The following diagram illustrates the general binding site of 16-membered macrolides within the 50S ribosomal subunit.

General Binding Site of 16-Membered Macrolides cluster_50S 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) PTC->NPET leads to NascentPeptide Nascent Polypeptide Chain PTC->NascentPeptide synthesizes LeucomycinV This compound NPET->LeucomycinV binding site for LeucomycinV->NascentPeptide blocks A_site A-site A_site->PTC P_site P-site P_site->PTC

Binding of this compound in the Nascent Peptide Exit Tunnel.

Detailed Mechanism: Context-Dependent Ribosome Stalling

The inhibitory action of this compound is not merely a simple blockage of the exit tunnel. Instead, it is a nuanced, context-dependent process that is influenced by the amino acid sequence of the nascent polypeptide chain.[1] Josamycin (this compound) has been shown to slow the formation of the first peptide bond in an amino acid-dependent manner and can completely inhibit the formation of the second or third peptide bond, depending on the specific peptide sequence.[4] This is in contrast to 14-membered macrolides like erythromycin, which typically allow for the synthesis of longer peptide chains before inducing ribosome stalling.[4]

This context-dependent inhibition suggests an allosteric communication network between the NPET and the PTC. The binding of this compound, in conjunction with specific nascent peptide sequences, induces conformational changes in the ribosome that are transmitted to the PTC, thereby inhibiting its catalytic activity.

The following diagram illustrates the workflow for investigating context-dependent stalling.

Workflow for Investigating Context-Dependent Ribosome Stalling Start Start: Hypothesis of context-dependent inhibition InVitroTranslation In Vitro Translation Assay with specific mRNA templates Start->InVitroTranslation Toeprinting Toeprinting Assay to map ribosome stall sites InVitroTranslation->Toeprinting DataAnalysis Analyze stall positions in presence vs. absence of this compound Toeprinting->DataAnalysis Conclusion Conclusion: Identify specific nascent peptide sequences causing stalling DataAnalysis->Conclusion

Experimental workflow for studying context-dependent stalling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Translation Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

Materials:

  • Cell-free transcription-translation system (e.g., PURExpress®)[6]

  • DNA template encoding a reporter protein (e.g., luciferase or GFP)

  • This compound stock solution of known concentration

  • Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine, or a fluorescently labeled tRNA)

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of this compound in the reaction buffer.

  • Set up the in vitro translation reactions in individual tubes or a microplate. Each reaction should contain the cell-free system, DNA template, amino acid mixture, and a specific concentration of this compound. Include a no-antibiotic control and a no-template control.

  • Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 1 hour).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of each filter using a scintillation counter or the fluorescence using a plate reader.

  • Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.[5][7]

Toeprinting Assay for Ribosome Stalling

This technique maps the precise location of a stalled ribosome on an mRNA template.

Materials:

  • In vitro coupled transcription-translation system

  • Linear DNA template containing a T7 promoter and the gene of interest

  • This compound

  • A reverse transcriptase primer that binds downstream of the potential stall site

  • Reverse transcriptase

  • dNTPs

  • Denaturing polyacrylamide gel

Procedure:

  • Perform an in vitro transcription-translation reaction in the presence and absence of this compound.

  • After allowing translation to proceed, add the reverse transcriptase primer to the reaction mixture and anneal it to the mRNA.

  • Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.

  • Terminate the reverse transcription reaction and denature the products.

  • Separate the cDNA products by size on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.

  • The appearance of a specific band in the presence of this compound that is absent or reduced in its absence indicates the position of the stalled ribosome. The "toeprint" is typically 15-16 nucleotides downstream from the first nucleotide of the codon in the P-site of the stalled ribosome.[6][8][9]

Nitrocellulose Filter Binding Assay for Ribosome-Antibiotic Interaction (Kd Determination)

This assay measures the binding affinity (dissociation constant, Kd) of a radiolabeled antibiotic to ribosomes.

Materials:

  • Purified 70S ribosomes

  • Radiolabeled this compound (e.g., 3H- or 14C-labeled)

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • Nitrocellulose filters (0.45 µm pore size)

  • Washing buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound.

  • Incubate the mixtures at the desired temperature to allow binding to reach equilibrium.

  • Filter each reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while free antibiotic will pass through.[10][11][12]

  • Wash the filters with cold washing buffer to remove any non-specifically bound antibiotic.

  • Place each filter in a scintillation vial with scintillation fluid and measure the radioactivity.

  • Plot the amount of bound antibiotic as a function of the free antibiotic concentration.

  • Determine the Kd from the saturation binding curve.[12]

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that acts by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. Its mechanism is characterized by a high binding affinity and a context-dependent mode of action that leads to ribosome stalling at specific nascent peptide sequences. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other macrolide antibiotics, which is crucial for understanding their therapeutic potential and for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Biosynthesis of the Leucomycin V Macrolide Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin V, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, exerts its antibacterial activity by inhibiting protein synthesis. The biosynthesis of its macrolide core is a complex process orchestrated by a Type I polyketide synthase (PKS) assembly line. This technical guide provides a detailed exploration of the biosynthetic pathway of the this compound macrolide ring, integrating genetic and biochemical data. It outlines the modular organization of the leucomycin PKS, the enzymatic activities of its constituent domains, and the precursor units that form the polyketide chain. Furthermore, this document details relevant experimental protocols, including isotopic labeling and gene disruption techniques, and presents available quantitative data to offer a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction

Leucomycins are a family of 16-membered macrolide antibiotics with significant activity against Gram-positive bacteria. This compound is a prominent member of this family, characterized by a polyketide-derived macrolactone ring, which is subsequently glycosylated. The biosynthesis of this macrolide ring is a classic example of a modular Type I polyketide synthase (PKS) system, a multi-enzyme complex that functions as an assembly line to construct complex natural products from simple acyl-CoA precursors. Understanding the intricacies of this biosynthetic pathway is crucial for efforts in combinatorial biosynthesis to generate novel, more effective antibiotic derivatives.

The Leucomycin Biosynthetic Gene Cluster

The genetic blueprint for leucomycin biosynthesis is located in a dedicated gene cluster within the genome of Streptomyces kitasatoensis. The Minimum Information about a Biosynthetic Gene cluster (MIBiG) database has an entry for a leucomycin biosynthetic gene cluster, BGC0002452, which is approximately 96.8 kb in length and contains 51 putative genes[1]. This cluster encodes the large, modular PKS enzymes responsible for the assembly of the macrolide core, as well as genes for precursor supply, post-PKS modifications, regulation, and self-resistance.

The Polyketide Synthase Assembly Line

The biosynthesis of the this compound macrolide ring is proposed to proceed through a series of condensation reactions catalyzed by a modular Type I PKS. Each module is responsible for one cycle of chain elongation and comprises several enzymatic domains.

Modular Organization and Domain Function

A typical PKS module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additionally, modules may contain a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domain, which modify the β-keto group formed after each condensation. The final module contains a thioesterase (TE) domain that catalyzes the release and cyclization of the completed polyketide chain.

Based on the structure of related 16-membered macrolides and early precursor feeding studies, the leucomycin aglycone is assembled from a combination of acetate and propionate-derived extender units.

Leucomycin_PKS_Pathway cluster_Loading Loading Module cluster_Modules Elongation Modules cluster_Termination Termination LM Loading Module AT ACP M1 Module 1 KS AT KR ACP LM->M1:f1 M2 Module 2 KS AT KR ACP M1->M2:f1 M3 Module 3 KS AT KR ACP M2->M3:f1 M4 Module 4 KS AT KR DH ACP M3->M4:f1 M5 Module 5 KS AT KR DH ACP M4->M5:f1 M6 Module 6 KS AT KR ACP M5->M6:f1 M7 Module 7 KS AT ACP M6->M7:f1 TE Thioesterase (TE) M7->TE Macrolactone 16-Membered Macrolactone TE->Macrolactone Starter Propionyl-CoA Starter->LM:f1 Extender1 Methylmalonyl-CoA Extender1->M1:f2 Extender2 Malonyl-CoA Extender2->M2:f2 Extender3 Methylmalonyl-CoA Extender3->M3:f2 Extender4 Methylmalonyl-CoA Extender4->M4:f2 Extender5 Malonyl-CoA Extender5->M5:f2 Extender6 Methylmalonyl-CoA Extender6->M6:f2 Extender7 Malonyl-CoA Extender7->M7:f2

Proposed modular organization of the this compound polyketide synthase.
Precursor Supply

The building blocks for polyketide synthesis are derived from primary metabolism. Acetyl-CoA is carboxylated to malonyl-CoA, and propionyl-CoA is carboxylated to methylmalonyl-CoA. These activated precursors are then loaded onto the PKS by the AT domains of the respective modules. Feeding studies with isotopically labeled precursors have been instrumental in elucidating the origin of the carbon backbone of macrolides. For the related leucomycin A3, studies using ¹³C-labeled precursors confirmed the incorporation of acetate, propionate, and methionine[2].

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the inhibition of leucomycin production by cerulenin, an inhibitor of fatty acid and polyketide biosynthesis, provide some insights. In resting cells of S. kitasatoensis, a cerulenin concentration of 1.5 µg/mL was sufficient to achieve 50% inhibition of leucomycin synthesis. This study also demonstrated that cerulenin specifically inhibits the incorporation of [¹⁴C]acetate into leucomycin, confirming the polyketide origin of the macrolide ring.

Inhibitor Organism Effect Concentration for 50% Inhibition Reference
CeruleninStreptomyces kitasatoensis (resting cells)Inhibition of leucomycin biosynthesis1.5 µg/mL[3]

Experimental Protocols

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into the final natural product.

Objective: To determine the precursor units of the this compound macrolide ring.

Protocol Outline:

  • Culture Preparation: Streptomyces kitasatoensis is grown in a suitable production medium.

  • Precursor Feeding: At a specific time point during fermentation (e.g., late exponential phase), isotopically labeled precursors (e.g., [1-¹³C]acetate, [1-¹³C]propionate, [methyl-¹³C]methionine) are added to the culture.

  • Fermentation: The fermentation is continued for a period to allow for the incorporation of the labeled precursors into this compound.

  • Extraction and Purification: this compound is extracted from the culture broth and mycelium using organic solvents and purified by chromatographic techniques such as HPLC.

  • Analysis: The purified this compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS) to determine the position and extent of isotope incorporation.

Isotopic_Labeling_Workflow A Culture S. kitasatoensis B Add Isotopically Labeled Precursor (e.g., ¹³C-acetate) A->B C Continue Fermentation B->C D Extract and Purify this compound C->D E Analyze by NMR and/or MS D->E F Determine Labeling Pattern E->F

Workflow for isotopic labeling experiments.
Gene Disruption via Homologous Recombination

Gene knockout studies are essential to confirm the function of specific genes within the biosynthetic cluster.

Objective: To inactivate a putative PKS gene in the leucomycin biosynthetic cluster and observe the effect on this compound production.

Protocol Outline:

  • Construct Design: A disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by homologous regions upstream and downstream of the target gene is constructed.

  • Vector Construction: The disruption cassette is cloned into a suitable delivery vector that cannot replicate in Streptomyces.

  • Conjugation: The engineered vector is transferred from E. coli to S. kitasatoensis via intergeneric conjugation.

  • Selection of Mutants: Exconjugants are selected based on the antibiotic resistance conferred by the disruption cassette. Double-crossover homologous recombination events leading to the replacement of the target gene with the disruption cassette are identified by screening for the loss of a vector-borne marker.

  • Verification: The gene knockout is confirmed by PCR analysis and Southern blotting.

  • Phenotypic Analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC or LC-MS to confirm the abolishment of this compound production.

Gene_Disruption_Workflow A Design and Construct Disruption Cassette B Clone into Delivery Vector A->B C Conjugation into S. kitasatoensis B->C D Select for Double Crossover Mutants C->D E Verify Gene Knockout (PCR, Southern Blot) D->E F Analyze Phenotype (HPLC, LC-MS) E->F

Workflow for gene disruption in Streptomyces.

Post-PKS Modifications

Following the synthesis and cyclization of the polyketide chain by the PKS, the macrolactone intermediate undergoes a series of tailoring reactions, including glycosylation and hydroxylation, to yield the final bioactive this compound. These reactions are catalyzed by enzymes encoded by other genes within the biosynthetic cluster.

Conclusion

The biosynthesis of the this compound macrolide ring is a fascinating and complex process that relies on the coordinated action of a modular Type I polyketide synthase. While the general principles of this pathway are understood, further research, including the complete annotation of the biosynthetic gene cluster and detailed biochemical characterization of the PKS enzymes, is required to fully elucidate the molecular details. The experimental approaches outlined in this guide provide a framework for future investigations aimed at unraveling the remaining questions and harnessing the biosynthetic machinery for the production of novel antibiotics.

References

Leucomycin V physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Leucomycin V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, a macrolide antibiotic. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes tabulated quantitative data, detailed experimental methodologies, and a visualization of the mechanism of action.

Core Physical and Chemical Properties

This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis. Its structure consists of a 16-membered lactone ring glycosidically linked to a disaccharide moiety. The physical and chemical characteristics of this compound are crucial for its formulation, delivery, and biological activity.

Data Presentation

The following tables summarize the key physical and chemical properties of this compound and its closely related analogs. Due to the limited availability of specific experimental data for this compound, values for related compounds are provided for comparative purposes.

Table 1: General Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₅H₅₉NO₁₃[1][2][3]
Molecular Weight 701.84 g/mol [1][2][3][4][5]
CAS Number 22875-15-6[1][2][4][5]
Appearance White to off-white crystalline powder

Table 2: Solubility Profile of Leucomycin Analogs

SolventSolubility DescriptionSource(s)
Water Limited solubility / Practically insoluble[6][7][8]
Methanol Soluble / Very soluble[6][7][8][9]
Ethanol Soluble / Very soluble[6][7][8][9]
Dimethyl Sulfoxide (DMSO) Soluble[6][7][8][10]
Dimethylformamide (DMF) Soluble[6][7][8]
Acetonitrile Very soluble[9]

Table 3: Estimated Melting Point of Leucomycin Analogs

Leucomycin AnalogMelting Point (°C)Source(s)
Leucomycin A5 ~120 (decomposes)[11]
Leucomycin A6 136.5[12]

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S ribosomal subunit, which interferes with the translocation step of polypeptide chain elongation.

macrolide_mechanism cluster_bacterium Bacterial Cell Leucomycin_V This compound Ribosome_50S 50S Ribosomal Subunit Leucomycin_V->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Prevents

Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound. These protocols are based on standard pharmaceutical analysis techniques for macrolide antibiotics.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][13][14][15][16]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[2][13][15]

  • Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature just below the expected melting point, followed by a slower ramp of 1-2 °C per minute near the melting point.[14]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[2][14]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.[1][3][4]

  • Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][3][4][17]

  • Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.22 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.[1][4]

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][4] A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved this compound.

Spectral Analysis

Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Methodology:

  • Sample Preparation: A small, precise amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer. Both ¹H NMR and ¹³C NMR spectra are acquired. For complex molecules like macrolides, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often necessary for complete structural assignment.[18][19][20][21]

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to determine the connectivity of atoms and the overall structure of the molecule.[20][21]

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation of the parent molecule.[22][23][24]

  • Ionization: In the ESI source, the sample is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺) are formed.[23][24]

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry can provide a highly accurate molecular weight, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide structural information.

Objective: To identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[25]

  • Data Acquisition: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups (e.g., C=O, O-H, C-O, N(CH₃)₂) present in the molecule, providing a fingerprint of its chemical structure.[25][26][27][28][29]

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. While specific experimental data for some properties of this compound remain elusive, the information presented, including data from closely related analogs and detailed experimental protocols, offers a robust foundation for researchers and drug development professionals. The provided methodologies can be adapted to generate specific data for this compound, aiding in its further development and application.

References

An In-depth Technical Guide to the Core Components of the Leucomycin Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Leucomycin Complex

The Leucomycin complex, commercially often referred to as Kitasamycin, is a mixture of macrolide antibiotics produced by the fermentation of Streptomyces kitasatoensis.[1][2][3][4] These compounds are characterized by a 16-membered macrocyclic lactone ring, to which two sugar moieties, mycaminose and mycarose, are attached. The Leucomycin complex exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[4] Due to its multicomponent nature, the analysis and quantification of the individual constituents are critical for quality control and understanding its overall therapeutic efficacy. This guide provides a detailed overview of the core components, their quantitative composition, the underlying mechanism of action, and the experimental protocols for their analysis.

Core Components and Chemical Structures

The Leucomycin complex is comprised of several structurally related analogues. The primary components are designated as Leucomycin A1, A3, A4, A5, A6, A7, A9, and A13.[5] The structural variation among these components lies in the acyl groups attached at the C-3 position of the lactone ring and the C-4" position of the mycarose sugar. This structural diversity arises from the biosynthetic pathway's ability to incorporate different short-chain carboxylic acid precursors.[6]

The generalized structure of the main Leucomycin A components is depicted below, with the variable R1 and R2 groups defining the specific analogue.

  • R1 (at C-3): Typically an acetyl group.

  • R2 (at C-4"): Varies, for example, isovaleryl, butyryl, or propionyl groups.

Quantitative Composition

The relative abundance of the individual components within the Leucomycin complex can vary. However, commercial preparations of Kitasamycin have defined ranges for the major constituents to ensure consistent potency and quality. The Japanese Pharmacopoeia specifies the following composition for Kitasamycin:[1]

ComponentMolecular FormulaMolecular Weight ( g/mol )Relative Abundance (%)
Leucomycin A1C40H67NO14785.963 - 12
Leucomycin A4C41H69NO15827.995 - 25
Leucomycin A5C39H65NO14771.9340 - 70
Other Components (A3, A6, A7, A9, A13, etc.)VariableVariableNot specified

Table 1: Quantitative composition of major Leucomycin A components in Kitasamycin.[1]

The quantification of minor components such as Leucomycin A3, A6, A7, A9, and A13 is often challenging due to the lack of commercially available reference standards.[1]

Mechanism of Action

The primary mechanism of action for the Leucomycin complex, consistent with other macrolide antibiotics, is the inhibition of bacterial protein synthesis.[4] The components of the complex bind to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC).[5] By partially occluding this tunnel, the macrolides interfere with the elongation of the polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This ultimately results in the cessation of protein synthesis and a bacteriostatic effect.[5]

Furthermore, some studies suggest that 16-membered macrolides, including the Leucomycins, may also interfere with the assembly of the 50S ribosomal subunit itself, presenting a secondary mechanism of antibacterial action.[3]

Leucomycin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) Inhibition Inhibition 50S_Subunit->Inhibition Blocks NPET 30S_Subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Leucomycin Leucomycin Complex Leucomycin->50S_Subunit Binds to Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Bacterial_Growth_Arrest Bacterial Growth Arrest Inhibition->Bacterial_Growth_Arrest

Caption: Mechanism of action of the Leucomycin complex on the bacterial ribosome.

Experimental Protocols

The analysis of the Leucomycin complex requires robust analytical methodologies to separate and quantify its various components. High-Performance Liquid Chromatography (HPLC) is the most common technique employed, often coupled with various detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the routine analysis of the Leucomycin complex in bulk drug substances and pharmaceutical formulations.[7]

Sample Preparation:

  • Accurately weigh an amount of the Leucomycin complex or its formulation equivalent to approximately 30 mg (potency).

  • Dissolve the sample in 10 mL of methanol.

  • Further dilute with water to a final volume of 100 mL to create a standard stock solution.

  • This stock solution can be further diluted with the mobile phase to achieve the desired concentration for analysis.[1]

Chromatographic Conditions:

ParameterSpecification
Column Octylsilanized silica gel for liquid chromatography (5 µm particle size), 4.6 mm internal diameter x 15 cm length.
Mobile Phase A mixture of a buffered aqueous solution, methanol, and acetonitrile. The aqueous buffer is prepared by adjusting a solution of ammonium acetate (77 in 500) to pH 5.5 with diluted phosphoric acid (1 in 150). The final mobile phase composition is a 370:580:50 (v/v/v) mixture of the aqueous buffer, methanol, and acetonitrile.
Flow Rate Adjusted so that the retention time of Leucomycin A5 is approximately 8 minutes.
Column Temperature 40°C
Detection UV spectrophotometer at a wavelength of 232 nm.
Injection Volume 5 µL

Table 2: HPLC parameters for the analysis of the Leucomycin complex (Kitasamycin).[1]

HPLC_Workflow Sample Leucomycin Sample Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation HPLC_System HPLC System (Pump, Injector, Column) Preparation->HPLC_System Inject 5 µL UV_Detector UV Detector (232 nm) HPLC_System->UV_Detector Separated Components Data_Analysis Data Analysis (Chromatogram) UV_Detector->Data_Analysis Quantification Quantification of Components Data_Analysis->Quantification

Caption: General workflow for the HPLC analysis of the Leucomycin complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the individual components of the Leucomycin complex and can also be used for quantitative analysis (qNMR).

Sample Preparation for NMR:

  • Dissolve approximately 15 mg of the isolated Leucomycin component or the entire complex in a suitable deuterated solvent (e.g., deuterated chloroform, methanol, or water).[2]

  • For quantitative analysis, a known amount of an internal standard (e.g., 1,4-dinitrobenzene) is added to the sample.[2]

  • Transfer the solution to an NMR tube.

NMR Experimental Parameters:

  • 1D NMR: Standard 1H and 13C NMR experiments are performed to obtain initial structural information. For qNMR, a sufficient relaxation delay (e.g., 64 seconds) must be used to ensure accurate integration.[2]

  • 2D NMR: A suite of 2D NMR experiments, including COSY, HSQC, HMBC, and ROESY, are employed for complete structural assignment and conformational analysis.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification and structural characterization of the Leucomycin components and their impurities.

LC-MS/MS Parameters:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for macrolides.[5]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers can be used. High-resolution mass spectrometry (HRMS) is particularly useful for determining elemental compositions.

  • Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions, which provide structural information about the lactone ring and the sugar moieties. Diagnostic fragment ions for desosamine-containing macrolides can be used for selective detection.

  • Data Acquisition: Data can be acquired in full scan mode to identify all present ions or in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific components.

Analytical_Techniques_Relationship Leucomycin_Complex Leucomycin Complex HPLC HPLC (Separation) Leucomycin_Complex->HPLC Analyzed by Isolated_Components Isolated Components HPLC->Isolated_Components Yields Quantitative_Data Quantitative Data HPLC->Quantitative_Data Provides NMR NMR (Structure Elucidation, Quantification) NMR->Leucomycin_Complex Characterizes MS MS (Identification, Fragmentation) MS->Leucomycin_Complex Characterizes Isolated_Components->NMR Analyzed by Isolated_Components->MS Analyzed by

Caption: Logical relationship between analytical techniques for Leucomycin analysis.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Kitasamycin and Leucomycin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitasamycin and Leucomycin V are members of the 16-membered macrolide antibiotic family, produced by fermentation of Streptomyces kitasatoensis.[1][2] These compounds exhibit a broad spectrum of activity, primarily against Gram-positive bacteria, as well as certain Gram-negative species, mycoplasmas, and some anaerobic bacteria.[3] Their mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides a comprehensive overview of the antibacterial spectrum of Kitasamycin and this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of their mechanism of action and experimental workflows.

Introduction

Kitasamycin is a complex of macrolide antibiotics, with this compound being one of its components.[2] Often, the terms are used interchangeably in literature, reflecting their similar biological activities.[1] These antibiotics are characterized by a 16-membered lactone ring, which confers a distinct antibacterial profile compared to the more common 14- and 15-membered macrolides. This document serves as a technical resource for researchers and professionals in drug development, offering a detailed examination of the in vitro activity of Kitasamycin and this compound against a range of clinically relevant bacteria.

Antibacterial Spectrum: Quantitative Data

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[4] The following tables summarize the MIC values for Kitasamycin and this compound against various bacterial species. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Gram-Positive Bacteria

Kitasamycin and this compound demonstrate significant potency against a wide array of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus and Streptococcus species.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Penicillin-sensitive)Kitasamycin--1.56 (98% inhibited)[4]
Staphylococcus aureus (Penicillin-resistant)Kitasamycin--1.56 (99% inhibited)[4]
Streptococcus pyogenesKitasamycin--0.39 (100% inhibited)[4]
Streptococcus pneumoniaeKitasamycin--1.56 (100% inhibited)[4]

Table 1: In Vitro Activity of Kitasamycin against Selected Gram-Positive Cocci.

Mycoplasma Species

Macrolide antibiotics are a cornerstone in the treatment of infections caused by Mycoplasma species, which lack a cell wall and are intrinsically resistant to many classes of antibiotics.

Bacterial SpeciesAntibioticMIC Range (µg/mL)
Mycoplasma gallisepticumKitasamycinVaries with inoculum size[5]

Table 2: In Vitro Activity of Kitasamycin against Mycoplasma gallisepticum. Note: The MIC of Kitasamycin against M. gallisepticum is influenced by the concentration of the organisms.[5]

Anaerobic Bacteria

Kitasamycin and this compound also exhibit activity against certain anaerobic bacteria, which are a common cause of infections in various body sites.

Bacterial SpeciesAntibioticConcentration for 100% Inhibition (µg/mL)
Bacteroides fragilisJosamycin (a Leucomycin)≤3.12[6]
Bacteroides speciesJosamycin (a Leucomycin)≤3.12[6]

Table 3: In Vitro Activity of Josamycin (a Leucomycin) against Anaerobic Bacteria.

Gram-Negative Bacteria

The activity of Kitasamycin and this compound against Gram-negative bacteria is generally limited. The outer membrane of most Gram-negative bacteria presents a barrier to the penetration of macrolides. However, they show some activity against specific Gram-negative species.[1][3]

Further research is required to establish a comprehensive MIC distribution for Kitasamycin and this compound against a broader range of Gram-negative bacteria.

Experimental Protocols for MIC Determination

The determination of MIC values is crucial for assessing the susceptibility of bacteria to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these procedures.[7][8] The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare serial twofold dilutions of antibiotic in broth start->prep_antibiotic inoculate Inoculate microtiter plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plates under optimal conditions inoculate->incubate read_results Visually or spectrophotometrically determine MIC incubate->read_results end End read_results->end Agar_Dilution_Workflow start Start prep_plates Prepare agar plates with serial dilutions of antibiotic start->prep_plates spot_inoculum Spot bacterial suspension onto agar plates prep_plates->spot_inoculum prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->spot_inoculum incubate Incubate plates under appropriate conditions spot_inoculum->incubate read_results Observe for growth and determine MIC incubate->read_results end End read_results->end Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit subunit_50S 50S Subunit subunit_30S 30S Subunit exit_tunnel Polypeptide Exit Tunnel polypeptide Growing Polypeptide Chain exit_tunnel->polypeptide Passage ptc Peptidyl Transferase Center ptc->polypeptide Elongation antibiotic Kitasamycin / this compound antibiotic->exit_tunnel Binds to 23S rRNA inhibition Protein Synthesis Inhibition antibiotic->inhibition Blocks elongation mrna mRNA mrna->subunit_30S trna tRNA trna->ptc

References

The Role of Leucomycin V as a Macrolide Antibiotic: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin V is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][] Like other macrolides, this compound exhibits a potent inhibitory effect on bacterial protein synthesis, conferring a broad spectrum of activity, particularly against Gram-positive bacteria.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, antibacterial spectrum, and the experimental methodologies used to characterize its activity. The information presented herein is intended to support researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

The leucomycin complex is a mixture of several structurally related macrolide compounds, designated as leucomycins A1, A3 through A9, A13, B1 through B4, U, and V.[] These components share a common 16-membered lactone ring and differ in the acyl groups at the C-3 and C-4'' positions. This compound is a significant component of this complex and contributes to its overall antibacterial efficacy. The primary mechanism of action for the leucomycin complex, including this compound, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[] This mode of action makes it an effective agent against a range of Gram-positive pathogens, some Gram-negative cocci, and other microorganisms such as Mycoplasma.[3]

Mechanism of Action

This compound, as a macrolide antibiotic, functions by arresting protein synthesis in susceptible bacteria. This is achieved through a specific interaction with the bacterial ribosome.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound

The following diagram illustrates the key steps in the mechanism of action of this compound.

LeucomycinV_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site E_site E-site (Exit Tunnel) Leucomycin_V This compound Binding Binds to 50S Subunit near Peptidyl Transferase Center Leucomycin_V->Binding Binding->E_site Interaction Blockage Steric Hindrance in Exit Tunnel Binding->Blockage Inhibition Inhibition of Peptide Chain Elongation Blockage->Inhibition Dissociation Premature Dissociation of Peptidyl-tRNA Inhibition->Dissociation Protein_Synthesis_Arrest Arrest of Protein Synthesis Dissociation->Protein_Synthesis_Arrest

Caption: Mechanism of this compound action on the bacterial ribosome.

The binding of this compound to the 50S ribosomal subunit occurs within the polypeptide exit tunnel, near the peptidyl transferase center. This binding sterically obstructs the passage of the nascent polypeptide chain, leading to the inhibition of peptide chain elongation. Consequently, peptidyl-tRNA prematurely dissociates from the ribosome, resulting in the cessation of protein synthesis and ultimately inhibiting bacterial growth.

Antibacterial Spectrum and Potency

This compound demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria. The leucomycin complex has also shown efficacy against some Gram-negative cocci, spirochetes, Rickettsia, and Chlamydia.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Leucomycin A13, a major and potent component of the leucomycin complex, against several key bacterial species. These values provide a representative indication of the potency of the leucomycin complex.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureus-0.16
Bacillus subtilis-0.16
Micrococcus luteus-0.08
Escherichia coli->10

Data sourced from studies on Leucomycin A13.

Pharmacokinetics

ParameterValueSpeciesNotes
Mean Serum Half-life 1.5 hoursHumanAfter oral administration.
Protein Binding ~15%Human SerumSignificantly lower than many other macrolides.
Tissue Distribution Concentrates in lung tissueHumanConcentrations in lung tissue are 2-3 times higher than in blood.

Data sourced from pharmacokinetic studies of josamycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate.

Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells (containing antibiotic dilutions) with Bacterial Suspension Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 110 µL.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

In Vitro Protein Synthesis Inhibition Assay

This protocol provides a conceptual framework for an in vitro assay to confirm the inhibitory effect of this compound on bacterial protein synthesis.

Workflow for In Vitro Protein Synthesis Inhibition Assay

Protein_Synthesis_Inhibition_Workflow Start Start Prepare_Lysate Prepare Bacterial Cell-Free Extract (S30 Extract) Start->Prepare_Lysate Setup_Reaction Set up In Vitro Translation Reaction (Lysate, Amino Acids, Energy Source, mRNA) Prepare_Lysate->Setup_Reaction Add_Inhibitor Add Varying Concentrations of this compound Setup_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Quantify_Protein Quantify Newly Synthesized Protein (e.g., Luciferase Assay or Radiolabeled Amino Acid Incorporation) Incubate->Quantify_Protein Analyze_Data Determine IC50 of this compound Quantify_Protein->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro protein synthesis inhibition assay.

Methodology:

  • Preparation of S30 Cell-Free Extract: Prepare a cell-free extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, a mixture of amino acids (one of which is radiolabeled, e.g., ³⁵S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C for a specified period (e.g., 60 minutes) to allow for protein synthesis.

  • Quantification of Protein Synthesis:

    • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Collect the precipitate on a filter membrane.

    • Measure the amount of incorporated radiolabeled amino acid using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Conclusion

This compound is a key component of the leucomycin macrolide complex with significant antibacterial activity against Gram-positive pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it a subject of interest for antimicrobial research and development. The experimental protocols detailed in this guide provide a foundation for the further characterization and evaluation of this compound and other macrolide antibiotics. Further research to elucidate the specific pharmacokinetic profile of this compound and to expand the understanding of its in vivo efficacy is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Leucomycin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Like other macrolides, it is primarily effective against Gram-positive bacteria. The mechanism of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This document provides detailed protocols for determining the in vitro antibacterial susceptibility of bacterial isolates to this compound using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.

It is important to note that while standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are referenced, specific interpretive criteria (breakpoints) for this compound have not been established by these organizations.[2][3] Therefore, results should be reported as quantitative MIC values (in µg/mL) or zone diameters (in mm), and interpretation will require correlation with pharmacokinetic/pharmacodynamic data and clinical outcomes.

Data Presentation

Quantitative data from susceptibility testing should be summarized for clear comparison. Below are template tables for presenting MIC and disk diffusion data.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of this compound against Test Isolates

Organism (n=...)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus
Streptococcus pneumoniae
Enterococcus faecalis
[Other Organism]

MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Table 2: Disk Diffusion Zone Diameters for this compound against Test Isolates

Organism (n=...)Zone Diameter Range (mm)Mean Zone Diameter (mm)Standard Deviation
Staphylococcus aureus
Streptococcus pneumoniae
Enterococcus faecalis
[Other Organism]

Table 3: Quality Control (QC) Results for this compound Susceptibility Testing

QC StrainTest MethodParameterAcceptable RangeObserved Value
S. aureus ATCC® 29213™Broth MicrodilutionMIC (µg/mL)[To be determined]
S. aureus ATCC® 25923™Disk DiffusionZone Diameter (mm)[To be determined]
S. pneumoniae ATCC® 49619™Broth MicrodilutionMIC (µg/mL)[To be determined]
S. pneumoniae ATCC® 49619™Disk DiffusionZone Diameter (mm)[To be determined]

Note: As there are no established QC ranges for this compound, laboratories should establish their own internal QC ranges based on repeated measurements.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07-A11 guidelines for broth dilution susceptibility testing.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent.

    • Further dilutions should be made in CAMHB.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.

    • The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere with 5% CO₂.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

    • Record the MIC value in µg/mL.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This protocol is based on the CLSI M02-A13 guidelines for disk diffusion susceptibility testing.

Materials:

  • This compound-impregnated disks (concentration to be determined, e.g., 15 µg).

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Sterile cotton swabs.

  • Incubator (35°C ± 2°C).

  • Ruler or caliper for measuring zone diameters.

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™, Streptococcus pneumoniae ATCC® 49619™).

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • Disks should be placed at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air. For Streptococcus pneumoniae, use Mueller-Hinton agar with 5% sheep blood and incubate in a 5% CO₂ atmosphere for 20-24 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper.

    • Since there are no established CLSI or EUCAST breakpoints for this compound, report the zone diameter in mm.

Visualizations

Leucomycin_V_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis Inhibits 30S 30S Subunit Leucomycin_V This compound Leucomycin_V->50S Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

MIC_Determination_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B E Inoculate Microtiter Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to ~5 x 10^5 CFU/mL C->D D->E F Incubate at 35°C (16-20 hours) E->F G Read and Record MIC Value F->G

Caption: Workflow for MIC determination by broth microdilution.

Disk_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound Disk B->C D Incubate at 35°C (16-18 hours) C->D E Measure Zone of Inhibition D->E F Record Zone Diameter (mm) E->F

Caption: Workflow for the Kirby-Bauer disk diffusion test.

References

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Leucomycin V for Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has complicated treatment strategies and necessitates the continued evaluation of new and existing antimicrobial agents. Leucomycin V is a macrolide antibiotic that inhibits bacterial protein synthesis. Determining its Minimum Inhibitory Concentration (MIC) against S. aureus is a critical step in assessing its potential efficacy and in monitoring for the development of resistance.

These application notes provide detailed protocols for determining the MIC of this compound for S. aureus using the broth microdilution and agar dilution methods, aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action and Resistance

Mechanism of Action of this compound

This compound, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center. This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

Macrolide Resistance in Staphylococcus aureus

Staphylococcus aureus can develop resistance to macrolide antibiotics through several mechanisms:

  • Target Site Modification: The most common mechanism is the methylation of the 23S rRNA component of the 50S ribosomal subunit, mediated by erm (erythromycin ribosome methylation) genes. This modification reduces the affinity of macrolide antibiotics for their target.

  • Active Efflux: Efflux pumps, encoded by genes such as msrA, can actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target at effective concentrations.

  • Enzymatic Inactivation: Less commonly, bacteria may produce enzymes that inactivate the antibiotic.

cluster_bacterium Staphylococcus aureus Cell cluster_resistance Resistance Mechanisms Leucomycin_V This compound Ribosome 50S Ribosomal Subunit Leucomycin_V->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Target_Modification Target Site Modification (erm genes) Target_Modification->Ribosome Methylates 23S rRNA Efflux_Pump Active Efflux (msrA gene) Efflux_Pump->Leucomycin_V Expels from cell

Caption: Mechanism of action of this compound and resistance in S. aureus.

Data Presentation

The following table summarizes hypothetical MIC data for this compound against reference and clinical isolates of Staphylococcus aureus. This data is for illustrative purposes and should be replaced with experimentally determined values.

Staphylococcus aureus StrainMethicillin SusceptibilityMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
ATCC® 29213™Susceptible (MSSA)0.5 - 212
ATCC® 43300™Resistant (MRSA)1 - >128464
Clinical Isolate 1Susceptible (MSSA)0.5 - 10.51
Clinical Isolate 2Resistant (MRSA)64 - >128128>128

MIC₅₀: The concentration of this compound at which 50% of the isolates are inhibited. MIC₉₀: The concentration of this compound at which 90% of the isolates are inhibited.

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[1][2]

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[3][4]

A Prepare this compound Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare S. aureus Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

4.1.1. Materials
  • This compound powder

  • Staphylococcus aureus isolates (including a quality control strain, e.g., S. aureus ATCC® 29213™)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile tubes for dilutions

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

4.1.2. Protocol
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or sterile deionized water, depending on solubility).

    • Further dilutions should be made in CAMHB.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the working this compound solution (e.g., 128 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 should contain only CAMHB and the bacterial inoculum (growth control).

    • Well 12 should contain only CAMHB (sterility control).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • The growth control well should show turbidity, and the sterility control well should remain clear.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

A Prepare this compound Stock Solution B Prepare Agar Plates with Serial Dilutions of this compound A->B D Spot Inoculate Plates with Bacterial Suspension B->D C Prepare S. aureus Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the Agar Dilution MIC Assay.

4.2.1. Materials
  • This compound powder

  • Staphylococcus aureus isolates (including a quality control strain)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile tubes for dilutions

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

  • Incubator (35 ± 2°C)

4.2.2. Protocol
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of tubes, each containing a specific concentration of this compound that is 10 times the final desired concentration in the agar.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of the antibiotic solution to 9 parts of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired concentrations.

    • Mix well and pour into sterile petri dishes. Allow the agar to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • This suspension will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared agar plates with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.

    • The growth control plate should show confluent growth.

Quality Control

Conclusion

The broth microdilution and agar dilution methods are reliable and reproducible for determining the MIC of this compound against Staphylococcus aureus. Adherence to standardized protocols, such as those provided by the CLSI, is essential for obtaining accurate and comparable results. This data is crucial for understanding the in vitro activity of this compound and for guiding its potential clinical use in the treatment of S. aureus infections.

References

Preparing Leucomycin V Stock Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Leucomycin V stock solutions for various laboratory applications. This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in experimental settings such as minimum inhibitory concentration (MIC) assays, cell-based assays, and mechanism of action studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for selecting the appropriate solvent and storage conditions.

PropertyValueSource(s)
Molecular Formula C₃₅H₅₉NO₁₃[1]
Molecular Weight 701.8 g/mol [1]
Appearance White to off-white solid[2]
Solubility
Dimethyl Sulfoxide (DMSO)60-110 mg/mL (ultrasonication may be required)[2][3]
EthanolSoluble[4]
MethanolSoluble[4]
WaterLimited solubility / Insoluble (< 0.1 mg/mL)[2][4]

Recommended Solvents and Storage

For most in vitro laboratory applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity. For applications where DMSO may interfere with the experimental system, ethanol can be considered as an alternative solvent.

Storage Conditions: Prepared stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored in tightly sealed vials. General stability data for macrolide antibiotics suggest that stock solutions are stable for extended periods when stored at low temperatures.[3][5]

SolventStorage TemperatureRecommended Duration
DMSO-20°CUp to 6 months
DMSO-80°CUp to 12 months or longer
Ethanol-20°CUp to 6 months
Ethanol-80°CUp to 12 months or longer

Note: It is crucial to use anhydrous (dry) DMSO, as the presence of water can reduce the solubility of this compound and may affect its long-term stability.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile filter (0.22 µm pore size), compatible with DMSO (optional, for sterile applications)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood or biological safety cabinet. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.

  • Solubilization:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO. For a 100 mg/mL solution, add 1 mL of DMSO for every 100 mg of this compound.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the this compound does not fully dissolve with vortexing, place the tube in a water bath sonicator. Sonicate for 10-15 minutes, or until the solution becomes clear.[2][3]

  • Sterilization (Optional): For applications requiring a sterile stock solution, such as cell culture experiments, filter the solution through a 0.22 µm sterile filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots (e.g., 10-100 µL) in sterile, tightly sealed microcentrifuge tubes or cryovials.

    • Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for various experimental assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate sterile diluent (e.g., cell culture medium, bacteriological broth, buffer)

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 100 µg/mL working solution from a 100 mg/mL stock solution, you would perform a 1:1000 dilution by adding 1 µL of the stock solution to 999 µL of the diluent.

  • Serial Dilutions (for MIC assays): For experiments requiring a range of concentrations, perform serial dilutions of the working solution.

  • DMSO Concentration Control: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.[6]

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[7] Its binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[8] By binding within the NPET, this compound partially obstructs the tunnel, leading to a context-dependent stalling of translation.[8][9] The inhibition is not global but rather affects the synthesis of specific proteins, often when particular amino acid motifs, such as Arg/Lys-X-Arg/Lys, are being translated.[10] This interaction between the antibiotic, the nascent peptide, and the ribosomal tunnel allosterically affects the peptidyl transferase center (PTC), the catalytic core of the ribosome, thereby inhibiting peptide bond formation.[10]

LeucomycinV_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA PTC Peptidyl Transferase Center (PTC) Protein_Elongation Protein Elongation PTC->Protein_Elongation Catalyzes NPET Nascent Peptide Exit Tunnel (NPET) NPET->PTC Allosterically affects A_site A-site P_site P-site Nascent_Peptide Nascent Polypeptide Chain P_site->Nascent_Peptide Carries Leucomycin_V This compound Leucomycin_V->NPET Binds within Translation_Stalling Translation Stalling (Inhibition) Leucomycin_V->Translation_Stalling Induces Nascent_Peptide->NPET Passes through Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow for Preparing and Using this compound Solutions

The following diagram illustrates the general workflow from receiving this compound powder to its use in a typical laboratory experiment.

LeucomycinV_Workflow Start Receive this compound Powder Weigh Accurately weigh powder Start->Weigh Dissolve Dissolve in anhydrous DMSO Weigh->Dissolve Sonicate Sonicate if necessary Dissolve->Sonicate Sterilize Filter sterilize (optional) Sonicate->Sterilize Aliquot Aliquot into single-use tubes Sterilize->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw a single aliquot Store->Thaw For each experiment Dilute Prepare working solution in diluent Thaw->Dilute Experiment Perform experiment (e.g., MIC assay) Dilute->Experiment

References

High-performance liquid chromatography method for Leucomycin V analysis

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the quantitative analysis of Leucomycin V in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and characterization of this macrolide antibiotic.

Introduction

This compound is a macrolide antibiotic belonging to the leucomycin complex, produced by Streptomyces kitasatoensis. It exhibits activity against a range of Gram-positive bacteria. Accurate and reliable analytical methods are essential for ensuring the quality, potency, and purity of this compound in pharmaceutical products. This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm membrane filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions

A validated HPLC-UV method for the analysis of leucomycin and its related substances can be adapted for the quantification of this compound.[1][2]

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A mixture of acetonitrile, methanol, and 0.05 M ammonium acetate buffer (pH 5.0)
Gradient A gradient elution may be required to ensure optimal separation from impurities. A typical starting condition could be a lower organic phase concentration, gradually increasing to elute this compound and then any more retained impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 232 nm
Injection Volume 20 µL
Preparation of Solutions

Ammonium Acetate Buffer (0.05 M, pH 5.0): Dissolve approximately 3.85 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase: The exact composition of the mobile phase should be optimized for the specific column and system. A common starting point for macrolide analysis is a mixture of acetonitrile, methanol, and the prepared buffer. The proportions will need to be adjusted to achieve the desired retention time and resolution for this compound.

Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

Sample Preparation (Bulk Drug): Accurately weigh a known amount of the this compound bulk drug substance and prepare a stock solution in the same manner as the standard solution. Further dilute as necessary to fall within the calibration range.

Sample Preparation (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh an amount of the powdered tablets equivalent to a single dose of this compound.

  • Transfer the powder to a volumetric flask and add a suitable volume of diluent.

  • Sonicate the mixture for a specified time (e.g., 15-20 minutes) to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship should be established between the peak area and the concentration of this compound over a specified range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of standard is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range (µg/mL) e.g., 10 - 100
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) e.g., 98.0 - 102.0%
Precision (RSD%)
    - Repeatability≤ 2.0%
    - Intermediate Precision≤ 2.0%
Limit of Detection (LOD) (µg/mL) e.g., 0.3[2]
Limit of Quantification (LOQ) (µg/mL) e.g., 0.5[2]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standard Prepare Standard Solutions injection Inject Samples and Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 232 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification report Generate Analysis Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the key steps in the HPLC method development and validation process.

HPLC_Validation_Logic cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis cluster_qc Quality Control col_select Column Selection (C18) mp_opt Mobile Phase Optimization col_select->mp_opt det_wave Detector Wavelength Selection (232 nm) mp_opt->det_wave specificity Specificity det_wave->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq routine_analysis Routine Sample Analysis lod_loq->routine_analysis system_suitability System Suitability Testing routine_analysis->system_suitability

Caption: Logical flow of HPLC method development and validation for this compound.

References

Application Note: Quantitative Analysis of Leucomycin V in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Leucomycin V is a macrolide antibiotic belonging to the leucomycin complex, which exhibits activity against a range of bacterial pathogens. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments in the development of new therapeutic agents. This application note provides a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological samples such as plasma and tissue. The described protocol offers high selectivity and sensitivity, making it suitable for demanding research applications.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) for the quantification of this compound. Biological samples are first subjected to a sample preparation procedure to extract the analyte and remove interfering matrix components. The extract is then injected into an LC system where this compound is separated from other components on a reversed-phase C18 column. The analyte is subsequently ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of this compound to that of a suitable internal standard.

Experimental Protocols

Sample Preparation: Plasma

A protein precipitation method is employed for the extraction of this compound from plasma samples.

Materials:

  • Blank plasma

  • This compound standard solution

  • Internal Standard (IS) solution (e.g., Erythromycin-d3 or another suitable macrolide analogue)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Animal Tissue (e.g., Muscle)

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)-based method is adapted for the extraction of this compound from tissue samples.

Materials:

  • Homogenized tissue sample

  • This compound standard solution

  • Internal Standard (IS) solution

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (anhydrous)

  • Sodium acetate

  • Dispersive SPE (dSPE) sorbent (e.g., C18 and PSA)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile with 1% acetic acid and the internal standard.

  • Homogenize for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the supernatant (acetonitrile layer) to a tube containing dSPE sorbent (e.g., 150 mg C18 and 50 mg PSA).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the cleaned extract to a new tube and evaporate to dryness.

  • Reconstitute in 1 mL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Proposed Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)Cone Voltage (V)
This compound702.4 [M+H]⁺Requires empirical determinationRequires empirical determinationRequires optimizationRequires optimization
Internal Std.Dependent on ISDependent on ISDependent on ISRequires optimizationRequires optimization

Note: The precursor ion for this compound is proposed as [M+H]⁺. Product ions and optimal collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Performance Characteristics (Representative Data)

The following table summarizes the expected performance characteristics of this method, based on data from similar macrolide antibiotic analyses.[2] These values should be established during method validation.

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 1 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Data Presentation

Table 1: Representative Quantitative Data for this compound Analysis

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ10.9898.012.5
Low54.8597.08.2
Mid5051.5103.06.5
High800792.099.04.8

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma or Tissue) protein_precipitation Protein Precipitation (ACN) start->protein_precipitation Add IS extraction Liquid-Liquid or Solid-Phase Extraction protein_precipitation->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing G cluster_quad1 Quadrupole 1 (Q1) cluster_quad2 Quadrupole 2 (Q2) - Collision Cell cluster_quad3 Quadrupole 3 (Q3) precursor Precursor Ion Selection (e.g., m/z 702.4 for this compound) fragmentation Collision-Induced Dissociation (CID with Argon) precursor->fragmentation product Product Ion Selection (Quantifier & Qualifier Ions) fragmentation->product detector Detector product->detector

References

Experimental protocol for studying Leucomycin V binding to the 50S ribosome

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Studying Leucomycin V Binding to the 50S Ribosome

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound is a 16-membered macrolide antibiotic, a class of drugs that inhibit bacterial protein synthesis. These compounds target the large (50S) ribosomal subunit, binding within the nascent peptide exit tunnel (NPET).[1][2][3] This interaction sterically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and cessation of protein synthesis.[3][4] Understanding the specific binding kinetics, thermodynamics, and structural interactions of this compound is crucial for developing more potent derivatives and combating antibiotic resistance.

This document provides a comprehensive overview of the experimental protocols used to characterize the binding of this compound to the bacterial 50S ribosome, from initial biochemical assays to high-resolution structural studies.

General Experimental Workflow

The study of this compound binding to the 50S ribosome follows a multi-step process. It begins with the isolation and purification of the 50S ribosomal subunits. Subsequently, various assays are employed to characterize the binding interaction, ranging from biochemical methods that determine binding affinity and kinetics to structural methods that provide high-resolution views of the binding site.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Characterization cluster_analysis Data Analysis ribo_prep Isolation & Purification of 50S Ribosomal Subunits biochem Biochemical Assays (ITC, Filter Binding) ribo_prep->biochem functional Functional Assays (In Vitro Translation) ribo_prep->functional structural Structural Studies (Cryo-EM, X-ray) ribo_prep->structural drug_prep Preparation of This compound Solution drug_prep->biochem drug_prep->functional drug_prep->structural affinity Binding Affinity (Kd) & Thermodynamics biochem->affinity inhibition Inhibition Potency (IC50) functional->inhibition structure_model High-Resolution Structural Model structural->structure_model Binding_Mechanism cluster_ribosome 50S Ribosomal Subunit ribosome 50S Subunit Nascent Peptide Exit Tunnel (NPET) Peptidyl Transferase Center (PTC) ribosome:f1->block Steric Hindrance rrna 23S rRNA (Domain V & II) proteins Ribosomal Proteins (L4, L22) leucomycin This compound leucomycin->ribosome:f1 leucomycin->rrna Primary Interaction leucomycin->proteins Secondary Interaction polypeptide Nascent Polypeptide block->polypeptide Filter_Binding_Workflow start Start setup Mix 50S Subunits with Radiolabeled this compound start->setup incubate Incubate at 37°C (30 min) setup->incubate filter Filter through Nitrocellulose Membrane incubate->filter wash Wash Filter with Cold Buffer (3x) filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Plot Bound vs. Free Calculate Kd count->analyze end End analyze->end ITC_Workflow start Start load Load 50S Subunits into Cell Load this compound into Syringe start->load equilibrate Equilibrate at Set Temperature load->equilibrate inject Inject this compound into 50S Solution equilibrate->inject measure Measure Heat Change (ΔQ) per Injection inject->measure repeat_node Repeat Injections until Saturation measure->repeat_node repeat_node->inject More injections analyze Plot ΔQ vs. Molar Ratio Fit Data to Binding Model repeat_node->analyze Saturation reached thermo Determine Kd, ΔH, n, ΔS analyze->thermo end End thermo->end Structural_Methods cluster_xray X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy start 50S + this compound Complex x1 Crystallization start->x1 c1 Vitrification (Plunge Freezing) start->c1 x2 X-ray Diffraction x1->x2 x3 Data Processing & Phasing x2->x3 x4 Model Building x3->x4 end High-Resolution Atomic Model x4->end c2 Microscopy & Imaging c1->c2 c3 Image Processing (2D/3D Classification) c2->c3 c4 3D Reconstruction c3->c4 c4->end

References

Application Notes and Protocols: In Vivo Efficacy of Leucomycin V in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a macrolide antibiotic belonging to the leucomycin complex, produced by Streptomyces kitasatoensis. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound and its closely related analogue, Josamycin, in murine infection models. Due to the limited availability of specific in vivo efficacy data for this compound, information from studies on Josamycin, a major component of the leucomycin complex, is used as a proxy to provide comprehensive guidance. These protocols are intended to assist in the preclinical assessment of this antibiotic's potential therapeutic efficacy against various bacterial pathogens.

Data Presentation: In Vivo Efficacy of Josamycin

The following tables summarize the quantitative data from murine infection models investigating the efficacy of Josamycin.

Table 1: Efficacy of Topical Josamycin in a Murine Model of Atopic Dermatitis with Staphylococcus aureus Colonization

ParameterControl Group0.1% Josamycin Ointment GroupOutcome
Skin Severity Score IncreasedSignificantly SuppressedJosamycin inhibited the progression of skin lesions.
S. aureus Count on Skin HighDecreasedJosamycin reduced the bacterial load on the skin.
Scratching Behavior FrequentDecreasedTreatment with Josamycin reduced pruritus.

Table 2: Efficacy of Leucomycin A3 in a Murine Model of Influenza A Virus Infection

Treatment GroupSurvival RateOutcome
Control (Untreated) 0%All mice succumbed to the infection.
Leucomycin A3 80.9%Leucomycin A3 significantly improved survival.

Experimental Protocols

Protocol 1: Murine Model of Atopic Dermatitis with Staphylococcus aureus Colonization

This protocol is designed to evaluate the efficacy of topically administered this compound (using Josamycin as a representative) in reducing skin inflammation and bacterial load in a model that mimics atopic dermatitis colonized with S. aureus.

Materials:

  • NC/Nga mice (a model for atopic dermatitis)

  • Staphylococcus aureus strain (clinically relevant, e.g., isolated from atopic dermatitis patients)

  • Mite antigen (e.g., Dermatophagoides farinae extract) to induce atopic dermatitis-like lesions

  • Josamycin ointment (e.g., 0.1% in a suitable vehicle)

  • Control ointment (vehicle only)

  • Calipers for measuring skin thickness

  • Swabs for bacterial collection

  • Tryptic Soy Agar (TSA) plates for bacterial enumeration

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Induction of Atopic Dermatitis-like Lesions:

    • House NC/Nga mice under specific pathogen-free conditions.

    • Apply the mite antigen extract topically to a shaved area on the back of the mice to induce skin lesions. The application schedule will depend on the specific antigen preparation and should be optimized.

  • Bacterial Colonization:

    • Once skin lesions are established, topically apply a suspension of S. aureus (e.g., 1 x 10⁸ CFU in 10 µL of PBS) to the lesioned area.

  • Treatment:

    • Divide the mice into two groups: a control group receiving the vehicle ointment and a treatment group receiving the 0.1% Josamycin ointment.

    • Apply the ointments topically to the lesioned skin daily for a predefined period (e.g., 14 days).

  • Efficacy Assessment:

    • Skin Severity Score: At regular intervals (e.g., every 2-3 days), visually assess the severity of the skin lesions based on a scoring system that considers erythema, edema, excoriation, and dryness.

    • Bacterial Load: At the end of the treatment period, gently swab the treated skin area. Serially dilute the swabs in sterile PBS and plate on TSA plates. Incubate the plates at 37°C for 24-48 hours and count the number of S. aureus colonies to determine the CFU/cm².

    • Scratching Behavior: Observe the mice for a defined period (e.g., 30 minutes) and count the number of scratching bouts.

Protocol 2: Murine Model of Systemic Bacterial Infection (Sepsis)

This protocol provides a general framework for evaluating the systemic efficacy of this compound (represented by Josamycin) in a murine sepsis model. This model is critical for assessing the antibiotic's ability to protect against life-threatening systemic infections.

Materials:

  • Male ICR or BALB/c mice (6-8 weeks old)

  • Bacterial strain (e.g., a clinical isolate of Staphylococcus aureus or Streptococcus pneumoniae)

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • This compound/Josamycin for injection (formulated in a sterile vehicle)

  • Sterile saline or PBS

  • Syringes and needles for injection

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain in TSB overnight at 37°C.

    • The following day, subculture the bacteria in fresh TSB and grow to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum size should be predetermined to induce a consistent and non-fulminant infection.

  • Infection:

    • Inject the bacterial suspension intraperitoneally (IP) into the mice. The typical injection volume is 0.5 mL.

  • Treatment:

    • At a specified time post-infection (e.g., 1 or 2 hours), administer this compound/Josamycin via a suitable route (e.g., subcutaneous or intravenous).

    • Include a control group that receives the vehicle only.

    • The dosage and frequency of administration should be based on preliminary pharmacokinetic and pharmacodynamic studies. Multiple dose levels should be tested to determine a dose-response relationship.

  • Efficacy Assessment:

    • Survival: Monitor the mice for a defined period (e.g., 7 days) and record the survival rate in each group.

    • Bacterial Load in Organs: At specific time points post-treatment, euthanize a subset of mice from each group. Aseptically harvest organs such as the spleen, liver, and blood. Homogenize the organs in sterile saline and perform serial dilutions for plating on appropriate agar plates to determine the bacterial load (CFU/gram of tissue or CFU/mL of blood).

Visualizations

Signaling Pathway: Macrolide Inhibition of Bacterial Protein Synthesis

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Binding Binds to 50S subunit near exit tunnel 50S_subunit->Binding 30S_subunit 30S Subunit Exit_Tunnel Peptide Exit Tunnel Blockage Blocks peptide elongation Exit_Tunnel->Blockage Leucomycin_V This compound Leucomycin_V->50S_subunit targets Binding->Exit_Tunnel obstructs Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Blockage->Protein_Synthesis_Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow: Murine Sepsis Model

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., S. aureus) Start->Prepare_Inoculum Infect_Mice Induce Sepsis in Mice (Intraperitoneal Injection) Prepare_Inoculum->Infect_Mice Group_Allocation Allocate Mice to Treatment and Control Groups Infect_Mice->Group_Allocation Treatment Administer this compound or Vehicle Group_Allocation->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: Bacterial Load in Organs Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Comparison of Groups Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo efficacy testing in a murine sepsis model.

Application Notes and Protocols for the Isolation of Leucomycin V from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V, a member of the 16-membered macrolide antibiotic complex known as kitasamycin, is produced by the fermentation of Streptomyces kitasatoensis.[] Like other macrolides, it exhibits broad-spectrum activity against Gram-positive bacteria.[2] The effective isolation and purification of this compound from the complex fermentation broth is a critical step in its research and development as a therapeutic agent. This document provides detailed methodologies for the extraction and purification of this compound, including protocols for solvent extraction, column chromatography, and analytical assessment of purity.

Overview of the Isolation Process

The isolation of this compound from the fermentation broth is a multi-step process designed to separate the target molecule from the fermentation medium, microbial cells, and other closely related macrolide components of the kitasamycin complex. The general workflow involves the following stages:

  • Pre-treatment of the Fermentation Broth: Removal of microbial cells and other solid materials.

  • Solvent Extraction: Initial capture and concentration of the leucomycin complex from the aqueous broth into an organic solvent.

  • Acid-Base Back-Extraction: Further purification and concentration of the macrolide antibiotics.

  • Chromatographic Separation: High-resolution separation of this compound from other components of the complex.

  • Final Purification and Analysis: Crystallization and analytical verification of the final product.

Data Presentation: Purity and Yield

The following table summarizes representative data for the purity and recovery at different stages of the this compound isolation process. Please note that these values are illustrative and can vary depending on the specific fermentation conditions and the precise execution of the protocols.

Purification StepPurity of this compound (%)Overall Yield (%)Key Impurities Removed
Crude Solvent Extract 15 - 2585 - 95Water-soluble media components, polar metabolites
After Acid-Base Extraction 40 - 6070 - 85Weakly basic and neutral impurities
Silica Gel Chromatography > 9550 - 70Other leucomycin components (A1, A3, A4, etc.)
Final Crystalline Product > 9840 - 60Residual solvents, minor related impurities

Experimental Protocols

Pre-treatment of Fermentation Broth

Objective: To remove Streptomyces kitasatoensis mycelia and other suspended solids from the fermentation broth to prepare a clear filtrate for extraction.

Materials:

  • Fermentation broth containing this compound

  • Diatomaceous earth (optional)

  • Centrifuge or filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

Protocol:

  • Adjust the pH of the fermentation broth to 4.5 with a 20% sulfuric acid solution. This can aid in the subsequent separation of the mycelia.

  • If the broth is highly viscous, add 2% (w/v) of diatomaceous earth as a filter aid.

  • Separate the mycelia and other solids from the broth by either:

    • Centrifugation: Centrifuge the broth at 5000 x g for 20 minutes. Decant and collect the supernatant.

    • Filtration: Filter the broth through a Buchner funnel lined with Whatman No. 1 filter paper.

  • The resulting clear filtrate is now ready for solvent extraction.

Solvent Extraction and Acid-Base Purification

Objective: To extract the leucomycin complex from the aqueous filtrate into an organic solvent and then to further purify it through pH-dependent extractions.

Materials:

  • Clarified fermentation filtrate

  • Butyl acetate or Ethyl acetate

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Hydrochloric acid (HCl) solution (for pH adjustment)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Adjust the pH of the clarified filtrate to 8.0-9.0 with NaOH solution.

  • In a separatory funnel, perform a liquid-liquid extraction by adding an equal volume of butyl acetate to the filtrate.

  • Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper organic layer (butyl acetate).

  • Repeat the extraction of the aqueous layer with a fresh portion of butyl acetate to maximize recovery.

  • Combine the organic extracts and adjust the pH to approximately 3.0 with dilute HCl. This will transfer the basic leucomycin molecules into the acidic aqueous phase.

  • Separate and collect the lower aqueous layer.

  • Adjust the pH of this acidic aqueous solution back to 8.5 with NaOH.

  • Extract this basic aqueous solution twice with a smaller volume of fresh butyl acetate.

  • Combine the final organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude, concentrated extract of the leucomycin complex.

Preparative Silica Gel Column Chromatography

Objective: To separate this compound from the other components of the leucomycin complex.

Materials:

  • Crude leucomycin extract

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvent system: A gradient of chloroform and methanol is commonly used.

  • Fraction collector

  • TLC plates and developing chamber

  • UV lamp (254 nm)

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform). Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude leucomycin extract in a minimal amount of the initial mobile phase. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully layer this powder on top of the packed silica gel column.

  • Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by incrementally adding methanol. A suggested gradient could be from 100% chloroform to a final concentration of 10% methanol in chloroform.

  • Fraction Collection: Collect fractions of a consistent volume using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to the Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

Analytical High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the isolated this compound and to quantify its concentration.

Materials:

  • Purified this compound sample

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Diamonsil C18, 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: 0.1 mol/L ammonium acetate-methanol-acetonitrile (40:55:5, v/v/v)

  • This compound reference standard

Protocol:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 60°C

    • Detection Wavelength: 231 nm

  • Injection: Inject a known volume (e.g., 20 µL) of the sample onto the HPLC system.

  • Data Analysis: Compare the retention time of the major peak in the sample chromatogram to that of a this compound reference standard. Purity can be estimated by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation & Pre-treatment cluster_1 Extraction & Initial Purification cluster_2 Chromatographic Separation cluster_3 Final Product Fermentation S. kitasatoensis Fermentation Filtration Broth Filtration/Centrifugation Fermentation->Filtration Removal of Mycelia SolventExtraction Solvent Extraction (pH 8-9, Butyl Acetate) Filtration->SolventExtraction AcidBaseExtraction Acid-Base Back-Extraction SolventExtraction->AcidBaseExtraction Concentration Concentration to Crude Extract AcidBaseExtraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography FractionAnalysis TLC/HPLC Fraction Analysis ColumnChromatography->FractionAnalysis PurifiedProduct Purified this compound FractionAnalysis->PurifiedProduct Pooling of Pure Fractions

Caption: Overall workflow for the isolation of this compound.

Logical Relationship in Acid-Base Extraction

G A Leucomycin in Aqueous Broth (pH 7) B Adjust pH to 8-9 A->B Start C Leucomycin in Organic Solvent B->C Extract with Butyl Acetate D Adjust pH to 3-4.5 C->D Add Acid E Leucomycin in Aqueous Acid D->E Back-extract F Adjust pH to 8-9 E->F Add Base G Purified Leucomycin in Organic Solvent F->G Re-extract

Caption: pH-dependent partitioning of this compound.

References

Application Notes and Protocols for Determining Leucomycin V Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1][2] Macrolides are known for their antibacterial properties, which are achieved by inhibiting protein synthesis in bacteria.[3] However, like many therapeutic agents, it is crucial to assess their potential cytotoxic effects on mammalian cells to understand their safety profile and potential for off-target effects. This document provides a comprehensive set of cell-based assays and detailed protocols to evaluate the cytotoxicity of this compound.

The provided protocols will guide researchers in assessing various aspects of cellular health, including cell viability, membrane integrity, apoptosis, mitochondrial function, and oxidative stress. Understanding these parameters is essential for elucidating the potential mechanisms of this compound-induced cytotoxicity.

Key Cell-Based Assays for Cytotoxicity Assessment

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. The following assays are fundamental in cytotoxicity screening:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial enzymes.[4]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[3]

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases involved in the apoptotic pathway.[5]

  • Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1): Assesses mitochondrial health by measuring the mitochondrial membrane potential, a key indicator of cellular stress and apoptosis.[6]

  • Reactive Oxygen Species (ROS) Assay (using DCFH-DA): Measures the generation of intracellular ROS, which can be a significant contributor to cellular damage and apoptosis.[7]

Data Presentation

The following tables are presented as templates for summarizing quantitative data obtained from the described assays. Note: The data presented in these tables are illustrative examples and should be replaced with experimentally derived data.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM) [Hypothetical Data]
HepG2 (Human Liver Carcinoma)MTT24150
MTT4885
A549 (Human Lung Carcinoma)MTT24200
MTT48120
Jurkat (Human T-cell Leukemia)MTT24110
MTT4860

Table 2: Summary of this compound Cytotoxicity Markers

AssayCell LineThis compound Concentration (µM) [Hypothetical Data]Observation [Hypothetical Data]
LDH ReleaseHepG210025% increase over control
Caspase-3/7 ActivityJurkat502.5-fold increase in luminescence
Mitochondrial Membrane Potential (JC-1)A5497540% decrease in red/green fluorescence ratio
Intracellular ROS Levels (DCFH-DA)HepG21003-fold increase in fluorescence

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[3]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate mix, assay buffer, and lysis solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.

  • Include the following controls in triplicate:[3]

    • Untreated cells (spontaneous LDH release)

    • Cells treated with lysis buffer (maximum LDH release)

    • Culture medium without cells (background)

  • Incubate the plate for the desired time period.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

Caspase-3/7 Apoptosis Assay

This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[5]

Materials:

  • White-walled 96-well plates

  • Cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Incubate for the desired time period.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.[6]

Materials:

  • Black, clear-bottom 96-well plates

  • Cell culture medium (phenol red-free recommended)[6]

  • This compound stock solution

  • JC-1 dye solution

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • Incubate for the desired time period.

  • Add JC-1 dye to each well to a final concentration of 1-10 µM and incubate for 15-30 minutes at 37°C.[1]

  • Remove the loading solution and wash the cells with assay buffer.

  • Add 100 µL of assay buffer to each well.

  • Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~535/590 nm) wavelengths.[1]

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Assay (DCFH-DA)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]

Materials:

  • Black, clear-bottom 96-well plates

  • Cell culture medium (serum-free for incubation step)

  • This compound stock solution

  • DCFH-DA solution (e.g., 10-25 µM)[7]

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with pre-warmed serum-free medium.

  • Add 100 µL of DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C.

  • Remove the DCFH-DA solution and wash the cells with serum-free medium.

  • Add 100 µL of this compound dilutions in serum-free medium to the respective wells.

  • Incubate for the desired time period.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Treat cells cell_seeding->treatment drug_prep Prepare this compound dilutions drug_prep->treatment mtt MTT treatment->mtt ldh LDH treatment->ldh caspase Caspase-3/7 treatment->caspase jc1 JC-1 treatment->jc1 ros ROS treatment->ros readout Spectrophotometry / Luminometry / Fluorometry mtt->readout ldh->readout caspase->readout jc1->readout ros->readout analysis Calculate IC50 / Fold Change readout->analysis

Caption: Workflow for assessing this compound cytotoxicity.

Potential Mechanism of Macrolide-Induced Cytotoxicity

Bactericidal antibiotics can induce mitochondrial dysfunction and oxidative damage in mammalian cells.[13] This may involve the disruption of the mitochondrial electron transport chain, leading to the overproduction of reactive oxygen species (ROS).[13]

macrolide_cytotoxicity cluster_cell Mammalian Cell cluster_mito Mitochondrion cluster_apoptosis Apoptosis Pathway leucomycin_v This compound etc Electron Transport Chain (ETC) leucomycin_v->etc Inhibition mmp Decreased Mitochondrial Membrane Potential (ΔΨm) etc->mmp ros Increased ROS Production etc->ros caspases Caspase Activation (Caspase-3/7) mmp->caspases ros->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential signaling pathway for macrolide cytotoxicity.

Logical Relationship of Cytotoxicity Assays

assay_relationship cluster_primary Primary Effects cluster_mechanistic Mechanistic Insights cluster_outcome Cellular Outcome start This compound Treatment viability Decreased Viability (MTT) start->viability membrane Membrane Damage (LDH) start->membrane mito_dysfunction Mitochondrial Dysfunction (JC-1) start->mito_dysfunction apoptosis Apoptosis (Caspase-3/7) viability->apoptosis membrane->apoptosis ros_generation ROS Generation (DCFH-DA) mito_dysfunction->ros_generation mito_dysfunction->apoptosis ros_generation->apoptosis

Caption: Interrelationship of different cytotoxicity assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leucomycin V Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Leucomycin V in in vitro assays, with a specific focus on overcoming its solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis.[1] Like many macrolide antibiotics, it exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.[2]

Q2: Which solvents are recommended for dissolving this compound for in vitro experiments?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[3] Ethanol and methanol are also effective solvents.[2] Chloroform can also dissolve this compound, but it is less commonly used for cell-based assays due to its toxicity.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some robust cell lines may tolerate up to 0.5% or even 1% DMSO for short exposure times, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q4: Can I dissolve this compound directly in water or culture medium?

A4: Direct dissolution of this compound in water or aqueous culture media is not recommended due to its limited water solubility, which is reported to be less than 0.1 mg/mL.[4] This can lead to precipitation and inaccurate dosing in your experiments.

Q5: How should I prepare a working solution of this compound from a DMSO stock?

A5: To prepare a working solution, you should perform a serial dilution of your high-concentration DMSO stock solution into your aqueous assay buffer or cell culture medium. It is recommended to add the DMSO stock to the aqueous solution while vortexing or mixing to facilitate dispersion and minimize precipitation.

Troubleshooting Guide: this compound Precipitation

Issue: I observed precipitation after diluting my this compound DMSO stock into my aqueous buffer/medium.

Potential Cause Troubleshooting Steps
Final concentration exceeds solubility limit The solubility of this compound decreases significantly when the percentage of organic solvent is reduced. Ensure your final working concentration is below the solubility limit in the final assay conditions. Consider lowering the final concentration if precipitation persists.
Improper mixing technique Rapidly adding a large volume of aqueous buffer to a small volume of DMSO stock can cause localized high concentrations and precipitation. Try adding the DMSO stock dropwise to the aqueous solution while vigorously vortexing or stirring.
Temperature effects Solubility can be temperature-dependent. Ensure all solutions are at a consistent temperature before mixing. Some compounds are more soluble at room temperature or 37°C than at 4°C.
pH of the aqueous solution The pH of your buffer or medium can influence the solubility of ionizable compounds. While the effect of pH on this compound solubility is not extensively documented, it is a factor to consider. Ensure the pH of your final solution is within the desired range for your assay.
High salt concentration in the buffer High salt concentrations can sometimes decrease the solubility of organic compounds ("salting out"). If your buffer has a high salt content, consider if a lower salt buffer is compatible with your assay.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Leucomycin and its related compounds in common laboratory solvents.

Compound Solvent Solubility Source
Leucomycin (Kitasamycin)DMSO60 mg/mL[3]
Leucomycin (Kitasamycin)DMSO110 mg/mL (with sonication)[4]
Josamycin (Leucomycin A3)Ethanol~25 mg/mL[5]
Josamycin (Leucomycin A3)DMSO~15 mg/mL[5]
This compoundMethanolMiscible (commercial solutions available at 100 µg/mL and 1000 µg/mL)[1][6]
This compoundWater< 0.1 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile tube.

    • Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., 10 mg/mL or 20 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays

  • Materials:

    • This compound stock solution in DMSO

    • Sterile aqueous assay buffer or cell culture medium

    • Sterile dilution tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in the aqueous buffer or medium to achieve the desired final concentration.

    • Crucially, ensure the final concentration of DMSO in the working solution is compatible with your assay (typically ≤ 0.1%).

    • When diluting, add the DMSO stock solution to the aqueous diluent while vortexing to ensure rapid and uniform mixing.

    • Prepare the working solution fresh for each experiment to minimize the risk of precipitation over time.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex control Ensure Final DMSO ≤ 0.1% dissolve->control Critical Consideration aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute dilute->control use Use Immediately in Assay control->use

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway Mechanism of Action of this compound Leucomycin_V This compound Ribosome Bacterial 50S Ribosomal Subunit Leucomycin_V->Ribosome Binds to Tunnel Nascent Peptide Exit Tunnel (NPET) Leucomycin_V->Tunnel Blocks Inhibition Inhibition Leucomycin_V->Inhibition Ribosome->Tunnel Contains Protein_Synthesis Protein Synthesis Tunnel->Protein_Synthesis Is essential for Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth Inhibition->Bacterial_Growth Prevents

Caption: this compound inhibits bacterial growth by blocking protein synthesis.

troubleshooting_logic Troubleshooting this compound Precipitation start Precipitation Observed? check_conc Is Final Concentration Too High? start->check_conc Yes no_precip No Precipitation: Proceed with Assay start->no_precip No lower_conc Action: Lower Final Concentration check_conc->lower_conc Yes check_mixing Was Mixing Adequate? check_conc->check_mixing No precip_persists Precipitation Persists: Consider Alternative Formulation lower_conc->precip_persists improve_mixing Action: Add Stock to Buffer with Vortexing check_mixing->improve_mixing No check_temp Are Temperatures Consistent? check_mixing->check_temp Yes improve_mixing->precip_persists equilibrate_temp Action: Equilibrate Solutions to Assay Temperature check_temp->equilibrate_temp No check_temp->precip_persists Yes equilibrate_temp->precip_persists

Caption: Logical steps for troubleshooting this compound precipitation.

References

Technical Support Center: Leucomycin V Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Leucomycin V in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound, a macrolide antibiotic, in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like many macrolides, this compound is susceptible to hydrolysis, particularly under acidic and alkaline conditions. Elevated temperatures can accelerate degradation, while exposure to UV light can lead to photodegradation.

Q2: At what pH is this compound most stable?

A2: While specific quantitative data for this compound is limited, studies on structurally similar macrolides like Josamycin suggest that maximum stability is achieved in the neutral to slightly acidic pH range. Extreme acidic or alkaline conditions should be avoided to prevent rapid degradation. For instance, Josamycin exhibits significant instability at pH values below 5.0 and above 9.0.

Q3: What are the expected degradation products of this compound?

A3: Under acidic conditions, this compound is expected to undergo hydrolysis of the glycosidic bonds linking the mycaminose and mycarose sugars to the 16-membered lactone ring. The lactone ring itself can also be hydrolyzed. Oxidative conditions may lead to modifications of the functional groups, while photolytic stress can result in complex rearrangements and fragmentation. A study on impurities in Leucomycin has identified several acid degradation products.[1]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for monitoring this compound degradation. This method should be able to separate the intact this compound from its various degradation products. A typical detection wavelength for Leucomycin and related compounds is around 231 nm.[1][2]

Q5: Are there any special precautions I should take when preparing and storing this compound solutions?

A5: Yes. To ensure the stability of your this compound solutions, it is recommended to:

  • Prepare solutions in a buffer with a pH between 6.0 and 7.0.

  • Store solutions at refrigerated temperatures (2-8 °C) and protect them from light.

  • For short-term storage, aqueous solutions should be used as quickly as possible. One source suggests not storing aqueous solutions of the related compound Josamycin for more than one day.[2]

  • If organic co-solvents are used to aid dissolution, ensure they are of high purity and do not promote degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
Possible Cause Troubleshooting Steps
Inappropriate pH Verify the pH of your aqueous solution. If it is acidic or alkaline, adjust to a neutral pH (6.0-7.0) using an appropriate buffer system (e.g., phosphate buffer).
High Temperature Ensure that stock solutions and experimental samples are stored at recommended refrigerated temperatures (2-8 °C) and protected from heat sources.
Light Exposure Protect solutions from direct light by using amber vials or by covering the containers with aluminum foil.
Contamination Ensure all glassware and reagents are free from contaminants that could catalyze degradation. Use high-purity water and analytical grade reagents.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Degradation The new peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradants and compare their retention times with the unknown peaks.
Impurity in Standard Analyze the this compound reference standard alone to check for the presence of impurities.
Mobile Phase Issues Ensure the mobile phase is properly prepared, filtered, and degassed. Contaminants or improper pH of the mobile phase can sometimes cause artifact peaks.
Sample Matrix Interference If working with complex matrices (e.g., biological fluids), perform a sample blank injection to check for interfering peaks.
Issue 3: Poor Resolution Between this compound and Degradation Peaks in HPLC
Possible Cause Troubleshooting Steps
Suboptimal HPLC Method Modify the HPLC method parameters. Try adjusting the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH), gradient profile, or flow rate. Consider using a different column with a different stationary phase chemistry.
Co-elution If peaks are still not resolved, consider using a more advanced separation technique such as two-dimensional LC or couple the HPLC to a mass spectrometer (LC-MS) for better identification and quantification.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound (Hypothetical Data Based on General Macrolide Behavior)

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation (%)Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl24 hours60°C20-30%Hydrolysis of glycosidic bonds and lactone ring
Basic Hydrolysis 0.1 M NaOH24 hours60°C15-25%Epimerization and hydrolysis of lactone ring
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp10-20%Oxidation of functional groups
Thermal Degradation Dry Heat48 hours80°C5-15%Various decomposition reactions
Photodegradation UV Light (254 nm)24 hoursRoom Temp10-20%Photochemical rearrangements and cleavage

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (254 nm)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound powder in a vial and heat it in an oven at 80°C for 48 hours.

    • Also, subject a solution of this compound (1 mg/mL in water) to the same conditions.

    • At appropriate time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL in water) in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil under the same conditions.

    • At appropriate time points, withdraw an aliquot and analyze by HPLC.

  • Control Sample: Prepare a control sample by diluting the stock solution with water and storing it at 2-8°C, protected from light.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 231 nm

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative Degradation (3% H2O2, RT) stock->oxidative thermal Thermal Degradation (80°C) stock->thermal photo Photodegradation (UV 254 nm, RT) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidative Oxidative Degradation cluster_photo Photodegradation LeucomycinV This compound Deglycosylated Deglycosylated Products (Loss of Mycaminose/Mycarose) LeucomycinV->Deglycosylated H+, H2O OxidizedProducts Oxidized Derivatives LeucomycinV->OxidizedProducts [O] PhotoProducts Isomers and Fragments LeucomycinV->PhotoProducts LactoneCleavage Lactone Ring Cleavage Product Deglycosylated->LactoneCleavage H+ or OH-

Caption: Putative degradation pathways of this compound under stress conditions.

References

Technical Support Center: Optimizing HPLC-UV Detection for Leucomycin V and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analysis of Leucomycin V and its related impurities using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity profiling crucial?

A1: this compound is a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis.[1] It is part of a complex of related compounds, and like many antibiotics derived from fermentation, it can have numerous structurally similar impurities.[2][3] Impurity profiling is essential to ensure the safety, efficacy, and quality of the final drug product, as impurities can affect the drug's therapeutic and toxicological properties.[2] Regulatory agencies require strict control and quantification of these impurities.

Q2: What are the common impurities associated with this compound?

A2: The Leucomycin complex itself consists of multiple components, which can be considered impurities if this compound is the desired primary component. Known related substances include other Leucomycin variants such as Leucomycin A1, A4, and A5.[3][4] Impurities can also be degradation products formed during manufacturing or storage, for instance, due to factors like solution acidity or high temperatures during drying.[5]

Q3: What is a recommended starting HPLC-UV method for analyzing this compound?

A3: A good starting point is a reversed-phase HPLC method. A previously developed and validated method uses a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[5][6] The UV detection wavelength is typically set in the low UV range, as macrolides often lack strong chromophores at higher wavelengths.[6] For specific parameters, please refer to the detailed experimental protocol in Part 2.

Q4: What is a suitable UV detection wavelength for this compound and its impurities?

A4: While many pharmaceutical compounds have distinct UV-absorbing chromophores, macrolides like this compound may not.[6] A low UV wavelength, such as 210 nm or 220 nm, is often used for the analysis of similar antibiotics to achieve sufficient sensitivity.[7][8] A study on a related antibiotic, vancomycin, tested various wavelengths and found 192 nm to provide the best peak quality and area.[9] It is recommended to perform a wavelength scan to determine the optimal absorbance for this compound and its specific impurities of interest.

Part 2: Experimental Protocol: HPLC-UV Analysis of this compound

This section provides a detailed methodology for the separation and quantification of this compound and its impurities. The conditions are based on published methods and common practices for macrolide analysis.[5][6]

Objective: To establish a reliable HPLC-UV method for the routine analysis of this compound and its related impurities in bulk drug substances and pharmaceutical formulations.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Dipotassium hydrogen phosphate (K₂HPO₄) or Phosphoric acid for pH adjustment

  • Water (HPLC grade)

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the HPLC-UV analysis.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase A Phosphate Buffer (e.g., 20 mM, pH 6.0)
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 30-70% B over 30 min)
Flow Rate 1.0 mL/min
Column Temperature 35-45 °C
Detection Wavelength 210 - 230 nm (optimization recommended)
Injection Volume 10 - 20 µL

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard.

  • Dissolve in a suitable diluent (e.g., a mixture of mobile phase A and B, 50:50 v/v) to make a 100 µg/mL stock solution.

  • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation:

  • For bulk drug substance, accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the calibration range.

  • For tablets, grind a suitable number of tablets to a fine powder. Weigh a portion of the powder equivalent to one average tablet weight and dissolve in the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[10]

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify this compound and its impurities by comparing their retention times and peak areas to the reference standard.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_standard Prepare Standard Solutions filter_solutions Filter all Solutions (0.45 µm) prep_standard->filter_solutions prep_sample Prepare Sample Solutions prep_sample->filter_solutions inject_standards Inject Standards inject_samples Inject Samples equilibrate Equilibrate HPLC System inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standards inject_standards->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data process_data Integrate Peaks & Generate Calibration Curve acquire_data->process_data quantify Quantify this compound & Impurities process_data->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow from preparation to reporting.

Part 3: Method Validation Summary

The following table summarizes validation data from a published HPLC-UV method for Leucomycin analysis, demonstrating its suitability for quantitative purposes.[5][6]

Validation ParameterResult
Linearity (r²) > 0.9999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Recovery 92.9% – 101.5%
Precision (RSD, n=3) < 2.0%

Part 4: Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Q: Why am I seeing high backpressure?

A: High backpressure is typically caused by a blockage in the system.

  • Cause: Particulate matter from samples or mobile phase, or precipitated buffer salts.

  • Solution:

    • Ensure all samples and mobile phases are filtered.

    • Check for blockages by systematically disconnecting components (start from the detector and move backward). A pressure drop indicates the blockage is in the disconnected part.

    • If the column is blocked, try back-flushing it with a strong solvent (check column manual for compatibility). If this fails, the column may need replacement.[11]

    • Ensure the mobile phase buffer is fully dissolved and miscible with the organic solvent to prevent precipitation.[11]

Q: My retention times are shifting. What should I do?

A: Retention time instability can compromise peak identification and quantification.

  • Cause: Changes in mobile phase composition, flow rate, or column temperature.

  • Solution:

    • Mobile Phase: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. Degas the mobile phase to prevent air bubbles from affecting the pump.[10]

    • Flow Rate: Check for leaks in the system, as this can cause flow rate fluctuations. Worn pump seals can also be a cause and may need replacement.

    • Temperature: Use a column oven to maintain a constant temperature, as even small fluctuations in lab temperature can affect retention times.[10]

    • Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, which may require flushing with 10-20 column volumes.[10]

Q: I'm observing baseline noise or drift. What's the cause?

A: An unstable baseline can interfere with the detection and integration of small impurity peaks.

  • Cause: Contaminated mobile phase, detector lamp issues, or column bleed.

  • Solution:

    • Contamination: Use high-purity solvents and salts. Flush the system to remove any contaminants. Contamination in the detector flow cell can be removed by flushing with a strong solvent.[10]

    • Detector Lamp: A failing UV lamp can cause significant noise. Check the lamp's energy output and age; replace if necessary.[12]

    • Column Bleed: If the baseline drifts during a gradient run, it could be due to column stationary phase bleed. Ensure the mobile phase pH is within the column's recommended range (typically pH 2-8 for silica-based columns).[12]

Q: My peaks are broad or splitting. How can I improve peak shape?

A: Poor peak shape affects resolution and the accuracy of integration.

  • Cause: Column degradation, sample overload, or incompatibility between the injection solvent and mobile phase.

  • Solution:

    • Column Health: A void at the head of the column can cause peak splitting. This can be checked by reversing the column (if permissible) or replacing it.[11] Contamination on the column frit can also be a cause; replace the frit or the column.

    • Sample Overload: Reduce the injection volume or dilute the sample.[12]

    • Solvent Mismatch: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.

Q: I am not seeing good separation between this compound and its impurities. What can I try?

A: Co-elution of impurities with the main peak is a common challenge.

  • Cause: Insufficient chromatographic resolution.

  • Solution:

    • Modify Mobile Phase: Adjust the percentage of organic solvent (acetonitrile). A shallower gradient or a lower percentage of acetonitrile in an isocratic method will increase retention and may improve separation.

    • Change pH: Altering the pH of the mobile phase buffer can change the ionization state of the analytes and improve selectivity.

    • Change Column: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_pressure Pressure Issues cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start Chromatographic Problem Observed pressure_high High Pressure? start->pressure_high check_blockage Check for Blockages (Column, Tubing, Frit) pressure_high->check_blockage Yes rt_shift RT Drifting? pressure_high->rt_shift No flush_system Flush/Back-flush Replace Column if needed check_blockage->flush_system end_node Problem Resolved flush_system->end_node check_mobile_phase Check Mobile Phase (Freshness, Composition, Degassing) rt_shift->check_mobile_phase Yes peak_shape Poor Peak Shape? rt_shift->peak_shape No check_flow_temp Check Flow Rate & Temp (Leaks, Oven Stability) check_mobile_phase->check_flow_temp check_flow_temp->end_node check_column_health Check Column Health (Voids, Contamination) peak_shape->check_column_health Yes baseline_issue Baseline Noise/Drift? peak_shape->baseline_issue No check_sample Check Sample (Solvent, Concentration) check_column_health->check_sample check_sample->end_node check_detector Check Detector Lamp baseline_issue->check_detector Yes baseline_issue->end_node No check_contamination Check for Contamination (Mobile Phase, System) check_detector->check_contamination check_contamination->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

References

How to handle and store Leucomycin V powder effectively

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Leucomycin V Powder

This guide provides researchers, scientists, and drug development professionals with essential information for the effective handling and storage of this compound powder.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for handling this compound powder?

When handling this compound powder, it is crucial to avoid contact with skin, eyes, and clothing.[1] You should also prevent inhalation and ingestion.[1] Always work in a well-ventilated area, preferably with appropriate exhaust ventilation.[2] It is recommended to wear personal protective equipment (PPE) such as gloves, protective clothing, and eye/face protection.[3] After handling, wash your hands and any exposed skin thoroughly.[1][4] Do not eat, drink, or smoke in the laboratory area where the powder is being used.[4]

2. What are the proper storage conditions for this compound powder?

This compound powder should be stored in a tightly sealed container in a cool, well-ventilated area.[2] For long-term storage, specific temperatures are recommended to ensure stability. The powder is stable for at least four years when stored at -20°C.[5]

3. How do I safely clean up a spill of this compound powder?

In case of a spill, ensure adequate ventilation and wear full personal protective equipment.[2] Avoid creating dust.[2] For containment and cleaning, you can absorb solutions with a liquid-binding material like diatomite.[2] Decontaminate the affected surfaces by scrubbing with alcohol.[2] Dispose of all contaminated materials according to local, state, and federal regulations.[2][4]

4. What are the known incompatibilities of this compound?

This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]

Troubleshooting Guide

Issue: My this compound powder is not dissolving.

  • Verify the Solvent: this compound has limited water solubility (< 0.1 mg/mL).[6] It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[5][7][8]

  • Check Concentration: For DMSO, concentrations up to 110 mg/mL are achievable.[6]

  • Use Aiding Techniques: For dissolution in DMSO, ultrasonic treatment may be necessary.[6] If precipitation occurs when preparing solutions for in vivo experiments, gentle heating and/or sonication can help.[6]

  • Use Fresh Solvents: Hygroscopic solvents like DMSO can absorb moisture, which may impact solubility. It is recommended to use newly opened DMSO for the best results.[6]

Issue: I am concerned about the stability of my prepared this compound solution.

  • Storage of Stock Solutions: Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[6]

  • Working Solutions: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[6]

Data & Protocols

Storage and Stability

The stability of this compound varies depending on whether it is in powder form or dissolved in a solvent.

FormStorage TemperatureStability Duration
Powder-20°C3 years[6]
Powder4°C2 years[6]
In Solvent-80°C6 months[6]
In Solvent-20°C1 month[6]
Solubility Data
SolventSolubilityNotes
DMSO110 mg/mL[6]Ultrasonic treatment may be required.[6]
Water< 0.1 mg/mL[6]Considered insoluble.
EthanolSoluble[5][7][8]-
MethanolSoluble[5][7][8]-
DMFSoluble[5][7]-
Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a method for preparing a 100 mg/mL stock solution in DMSO.

  • Preparation: Ensure you are working in a chemical fume hood and wearing appropriate PPE.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 110 mg/mL.[6]

  • Sonication: If the powder does not dissolve completely, place the vial in an ultrasonic bath until the solution is clear.[6]

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]

Visual Guides

G cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment receive Receive this compound Powder store Store at -20°C receive->store weigh Weigh Powder in Fume Hood store->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve sonicate Apply Ultrasonication if Needed dissolve->sonicate use Use in Experiment sonicate->use dispose Dispose of Waste per Regulations use->dispose

Caption: General workflow for handling this compound powder.

G spill This compound Powder Spill Occurs don_ppe Ensure Full PPE is Worn spill->don_ppe assess Assess Spill Size small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain Spill with Absorbent Material small_spill->contain evacuate Evacuate Area & Seek Assistance large_spill->evacuate ventilate Ensure Adequate Ventilation don_ppe->ventilate ventilate->assess cleanup Clean Area with Alcohol contain->cleanup dispose Dispose of Waste According to Regulations cleanup->dispose

Caption: Decision workflow for handling a this compound powder spill.

References

Technical Support Center: Quantification of Leucomycin V in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Leucomycin V. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of this compound in complex biological and environmental matrices.

Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape or Tailing in HPLC-UV Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue that can compromise the accuracy of quantification. Several factors could be responsible:

    • Secondary Interactions: Residual silanol groups on the stationary phase of your C18 column can interact with the basic nitrogen atoms in this compound.

      • Solution: Use a base-deactivated column or add a competing base, such as triethylamine (0.1-0.5% v/v), to the mobile phase to mask the silanol groups.[1]

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.

      • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in a single ionic form. A low pH, such as 2.5-3.5, is often effective.[1]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

Issue 2: High Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Analysis

  • Question: I am observing significant ion suppression for this compound when analyzing plasma samples, leading to poor accuracy. How can I mitigate these matrix effects?

  • Answer: Matrix effects are a primary challenge in LC-MS/MS analysis of complex samples and can lead to under- or over-estimation of the analyte concentration.[2][3]

    • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.

      • Protein Precipitation (PPT): While simple, it may not be sufficient for removing all interfering substances. Using a mixture of acetonitrile and methanol can be more effective than a single solvent.[4][5]

      • Solid-Phase Extraction (SPE): This is a more selective sample clean-up method. For this compound, a mixed-mode cation exchange (MCX) sorbent can be effective in retaining the basic analyte while washing away neutral and acidic interferences.[6]

      • Liquid-Liquid Extraction (LLE): This can also be used to isolate this compound from the matrix.

    • Chromatographic Separation: Ensure that this compound is chromatographically separated from the majority of matrix components that co-elute and cause ion suppression.

      • Solution: Optimize the gradient elution to increase the retention time of this compound, allowing interfering compounds to elute earlier.[7][8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will experience similar matrix effects as the analyte, thereby compensating for signal variations and improving accuracy.[8] If a SIL-IS is unavailable, a structurally similar compound can be used as an analog internal standard.

Issue 3: Low Recovery of this compound During Sample Extraction

  • Question: My recovery of this compound from tissue homogenates is consistently low. What steps can I take to improve it?

  • Answer: Low recovery can be due to incomplete extraction from the matrix or analyte loss during sample processing.

    • Inefficient Extraction: The extraction solvent may not be effectively disrupting the interaction between this compound and the matrix components.

      • Solution: Use a more effective extraction solvent or a combination of solvents. For tissue samples, homogenization followed by protein precipitation and/or SPE is recommended. Ensure thorough vortexing and centrifugation.[1] A second extraction of the sample pellet can help determine if the initial extraction was complete.[1]

    • Adsorption to Surfaces: this compound can adsorb to glass or plastic surfaces, especially at low concentrations.

      • Solution: Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also minimize adsorption.[9]

    • Analyte Degradation: The pH and temperature during sample processing can affect the stability of this compound.

      • Solution: Keep samples on ice during processing and ensure the pH of the extraction and reconstitution solvents is appropriate to maintain stability. Acidic conditions during purification have been shown to cause degradation of leucomycins.[9]

Frequently Asked Questions (FAQs)

General Questions

  • What are the most common analytical techniques for quantifying this compound?

    • High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and accessible method.[1][5][9]

    • Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is preferred for its high sensitivity and selectivity, especially for samples with very low concentrations of this compound.[7][10][11][12]

    • HPLC with a Charged Aerosol Detector (HPLC-CAD) can be a useful alternative when reference standards for impurities are not available, as it provides a more uniform response for non-volatile analytes.[9][13]

  • Why is sample preparation so critical for this compound quantification?

    • Complex matrices, such as plasma, tissue, and fermentation broth, contain numerous endogenous components like proteins, phospholipids, and salts that can interfere with the analysis.[2][3][6] Effective sample preparation is essential to remove these interferences, which can otherwise cause matrix effects in LC-MS/MS, clog the HPLC column, and lead to inaccurate results.[6]

Method Development and Validation

  • How do I choose an appropriate internal standard (IS) for this compound quantification?

    • The ideal IS is a stable isotope-labeled version of this compound (e.g., this compound-d3). However, this is often not commercially available. A suitable alternative is a structurally related compound that is not present in the samples and has similar chromatographic and mass spectrometric behavior.[8]

  • What are the key parameters to consider when validating an analytical method for this compound?

    • Method validation should be performed according to guidelines from regulatory bodies like the ICH or FDA. Key parameters include:

      • Linearity and Range: The concentration range over which the method is accurate and precise.[4][9]

      • Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively.[4][9]

      • Selectivity/Specificity: The ability to differentiate and quantify this compound in the presence of other components in the sample.

      • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.[9]

      • Recovery: The efficiency of the extraction procedure.[4][9]

      • Matrix Effect: The influence of co-eluting matrix components on the ionization of this compound.[4]

      • Stability: The stability of this compound in the biological matrix under different storage and processing conditions.

Experimental Protocols

Protocol 1: this compound Quantification in Plasma using LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4][14]

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the IS need to be determined by direct infusion.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of macrolide antibiotics in complex matrices based on published methods. These can serve as a benchmark for developing and validating a method for this compound.

Table 1: Performance of HPLC-UV Methods for Antibiotic Quantification

ParameterVancomycin in Human Plasma[5]Vancomycin in Biological Matrices[1]
Linearity Range 4.5–80 mg/L0.1-50 µg/ml (plasma), 0.05-50 µg/ml (tissue)
Correlation Coefficient (r²) > 0.99≥ 0.9995
Lower Limit of Quantification (LLOQ) 4.5 mg/L0.1 µg/ml (plasma), 0.05 µg/ml (tissue)
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery 60.7% - 70.6%~100% (plasma)

Table 2: Performance of LC-MS/MS Methods for Antibiotic Quantification

ParameterVancomycin in Human Plasma[4][14]Antibiotics in Distillers Grains[10]
Linearity Range 0.1–75 µg/mLAnalyte dependent (e.g., Erythromycin: 0.05-0.5 µg/g)
Correlation Coefficient (r²) > 0.9994Not specified, but method validated
Lower Limit of Quantification (LLOQ) 0.1 µg/mLAnalyte dependent (e.g., Erythromycin: 0.05 µg/g)
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 20%
Accuracy (% Bias) Within ±15% (91.70% to 111.57%)Within ±20%
Recovery > 85%70-120%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Complex Matrix (e.g., Plasma, Tissue) add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms Inject Sample data_proc Data Processing & Quantification lc_ms->data_proc

Caption: General experimental workflow for this compound quantification.

troubleshooting_matrix_effects start Poor Accuracy or Reproducibility? check_me Assess Matrix Effect (Post-extraction spike) start->check_me me_present Significant Matrix Effect Observed? check_me->me_present no_me Investigate Other Causes (e.g., Stability) me_present->no_me No optimize_sp Optimize Sample Prep (e.g., use SPE) me_present->optimize_sp Yes optimize_lc Improve Chromatographic Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Minimizing Leucomycin V Binding to Plastic Labware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the non-specific binding of Leucomycin V, a macrolide antibiotic, to plastic labware. Non-specific binding can lead to inaccurate experimental results due to a lower effective concentration of the compound in solution. This guide offers troubleshooting advice, frequently asked questions, and experimental protocols to help mitigate this issue.

Troubleshooting Guide

Encountering issues with this compound loss during your experiments? Follow this troubleshooting guide to identify and resolve the problem.

.dot

Troubleshooting_LeucomycinV_Binding start Start: Inaccurate/ Inconsistent Results check_concentration Is the apparent concentration of this compound lower than expected? start->check_concentration binding_suspected Non-specific binding to labware is a likely cause. check_concentration->binding_suspected Yes further_assistance If issue persists, contact Technical Support. check_concentration->further_assistance No troubleshoot_options Select a Mitigation Strategy binding_suspected->troubleshoot_options labware_choice Option 1: Change Labware Material troubleshoot_options->labware_choice additives Option 2: Use Solution Additives troubleshoot_options->additives coating Option 3: Pre-coat Labware troubleshoot_options->coating low_binding_plastics Use low-binding polypropylene or polyethylene labware. labware_choice->low_binding_plastics glassware Switch to silanized glassware. labware_choice->glassware surfactant Add a non-ionic surfactant (e.g., 0.01-0.1% Tween-20). additives->surfactant protein Add a blocking protein (e.g., 0.1-1% BSA). additives->protein precoat_bsa Pre-incubate labware with a BSA solution. coating->precoat_bsa verify_concentration Re-run experiment and quantify this compound concentration. low_binding_plastics->verify_concentration glassware->verify_concentration surfactant->verify_concentration protein->verify_concentration precoat_bsa->verify_concentration issue_resolved Issue Resolved: Consistent Results Achieved verify_concentration->issue_resolved Yes verify_concentration->further_assistance No

Caption: Troubleshooting workflow for addressing this compound binding.

Frequently Asked Questions (FAQs)

Q1: Why does this compound bind to my plastic labware?

A1: this compound is a large, hydrophobic macrolide antibiotic. Standard laboratory plastics, such as polystyrene and to a lesser extent polypropylene, have hydrophobic surfaces. The binding is primarily driven by hydrophobic-hydrophobic interactions between the this compound molecule and the plastic surface. Ionic interactions can also play a role, especially with surface-treated plastics.

.dot

LeucomycinV_Binding_Mechanism cluster_solution Aqueous Solution cluster_plastic Plastic Surface LeucomycinV This compound (Hydrophobic) Binding Hydrophobic Interaction LeucomycinV->Binding PlasticSurface Polystyrene/Polypropylene (Hydrophobic Surface) Binding->PlasticSurface

Strategies to overcome bacterial resistance to Leucomycin V in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving bacterial resistance to Leucomycin V, a 16-membered macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound and other macrolides?

A1: Bacteria primarily develop resistance to macrolide antibiotics, including this compound, through three main mechanisms:

  • Target Site Modification: This is the most common mechanism and involves alterations in the bacterial ribosome, the target of macrolide antibiotics. This can occur through:

    • Ribosomal RNA (rRNA) Methylation: Enzymes encoded by erm (erythromycin ribosome methylation) genes methylate specific adenine residues in the 23S rRNA. This modification reduces the binding affinity of macrolides to the ribosome.

    • Ribosomal Protein and rRNA Mutations: Mutations in the genes encoding ribosomal proteins (such as L4 and L22) or in the 23S rRNA itself can also alter the antibiotic binding site, leading to resistance.[1][2][3][4][5]

  • Active Efflux Pumps: Bacteria can actively pump macrolide antibiotics out of the cell, preventing them from reaching their ribosomal target at effective concentrations. These efflux pumps are membrane proteins that recognize and expel a wide range of compounds.

  • Enzymatic Inactivation: Though less common for macrolides, some bacteria can produce enzymes that inactivate the antibiotic through hydrolysis or modification.

Q2: My bacterial culture is showing unexpected resistance to this compound. What are the first troubleshooting steps?

A2: If you observe unexpected resistance, consider the following:

  • Confirm the MIC of your this compound stock: Ensure that the antibiotic stock solution is at the correct concentration and has not degraded. Perform a quality control check with a known susceptible bacterial strain.

  • Verify the bacterial strain: Confirm the identity and purity of your bacterial culture to rule out contamination with a resistant species.

  • Check for inducible resistance: Some resistance mechanisms, particularly those involving erm genes, can be inducible. This means that exposure to sub-inhibitory concentrations of the macrolide can trigger the expression of resistance genes. Consider pre-incubating your culture with a low concentration of this compound before performing susceptibility testing.

  • Investigate the resistance mechanism: If the resistance is confirmed, proceed with experiments to determine the underlying mechanism (see experimental protocols below).

Q3: How can I overcome this compound resistance in my experiments?

A3: Several strategies can be employed to overcome resistance:

  • Combination Therapy: Using this compound in combination with other antibiotics can have a synergistic effect, where the combined activity is greater than the sum of their individual effects. This can help overcome resistance and reduce the likelihood of new resistance emerging. A checkerboard assay is the standard method to screen for synergistic combinations.

  • Efflux Pump Inhibitors (EPIs): If resistance is due to efflux pumps, co-administering an EPI with this compound can restore its activity. EPIs block the function of the efflux pumps, allowing the antibiotic to accumulate inside the bacterial cell.

  • Development of Novel Analogs: While beyond the scope of a typical experimental setup, it's a key strategy in drug development to design new macrolide analogs that can evade existing resistance mechanisms.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
Potential Cause Troubleshooting Step
Inoculum Preparation Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment.
Media and Incubation Use the recommended growth medium and ensure consistent incubation conditions (temperature, time, CO2 levels if required).
This compound Stock Prepare fresh stock solutions of this compound regularly and store them appropriately to prevent degradation.
Plate Reading Read the MIC at the same time point for all experiments and use a consistent method for determining the endpoint (e.g., the lowest concentration with no visible growth).
Issue 2: Difficulty in Identifying the Specific Resistance Mechanism
Problem Suggested Approach
Distinguishing between target site modification and efflux Perform an efflux pump inhibition assay. A significant decrease in the MIC of this compound in the presence of an EPI suggests that efflux is a major resistance mechanism.
Identifying specific mutations If efflux is ruled out, proceed with molecular techniques. Sequence the 23S rRNA gene and the genes for ribosomal proteins L4 and L22 to identify known resistance-conferring mutations.
Investigating erm gene presence Use PCR with primers specific for common erm genes to determine if ribosomal methylation is the cause of resistance.

Quantitative Data

Note: Specific quantitative data for this compound resistance is limited in publicly available literature. The following tables provide data for other macrolides, which can serve as a reference point for expected changes in MIC values.

Table 1: Example of MIC Shift in Macrolide-Resistant Streptococcus pneumoniae

Resistance Mechanism Macrolide MIC of Susceptible Strain (µg/mL) MIC of Resistant Strain (µg/mL) Fold Increase in MIC
A2058G mutation in 23S rRNAErythromycin0.015>256>17000
A2059G mutation in 23S rRNAErythromycin0.015644267
L4 ribosomal protein mutationErythromycin0.0158533

Data is generalized from studies on macrolide resistance and should be considered illustrative.

Table 2: Interpreting Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assays

FICI Value Interpretation
≤ 0.5Synergy[6][7][8][9]
> 0.5 to 4.0Additive or Indifference[6][7][8][9]
> 4.0Antagonism[6][7][8][9]

Experimental Protocols

Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining this compound with another antimicrobial agent.

Methodology:

  • Prepare antibiotic solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration significantly higher than their respective MICs.

  • Prepare microtiter plate: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Serially dilute this compound along the y-axis and the second antibiotic along the x-axis.

  • Inoculate: Add a standardized bacterial inoculum to each well.

  • Incubate: Incubate the plate under appropriate conditions for 18-24 hours.

  • Determine MICs: Determine the MIC of each antibiotic alone and in combination.

  • Calculate FICI: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of drug in combination / MIC of drug alone.

  • Interpret results: Use the values in Table 2 to interpret the interaction.[6][7][8][9]

Efflux Pump Inhibition Assay

This assay determines if resistance to this compound is mediated by active efflux pumps.

Methodology:

  • Select an Efflux Pump Inhibitor (EPI): Choose a known broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP).

  • Determine MICs: Perform a standard MIC assay for this compound against the resistant bacterial strain in the presence and absence of a sub-inhibitory concentration of the EPI.

  • Analyze results: A significant reduction (typically ≥4-fold) in the MIC of this compound in the presence of the EPI indicates that efflux is a significant mechanism of resistance.

Identification of Ribosomal Mutations

This involves standard molecular biology techniques to identify mutations in the genes encoding 23S rRNA and ribosomal proteins L4 and L22.

Methodology:

  • DNA Extraction: Extract genomic DNA from the resistant bacterial strain.

  • PCR Amplification: Amplify the target genes (23S rRNA, rplD for L4, and rplV for L22) using specific primers.

  • DNA Sequencing: Sequence the PCR products.

  • Sequence Analysis: Compare the obtained sequences with the wild-type sequences from a susceptible strain to identify any mutations.

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Ribosome Ribosome (Target) EffluxPump Efflux Pump LeucomycinV This compound EffluxPump->LeucomycinV Expels Drug Target_Mod Target Site Modification (rRNA methylation, mutations) Target_Mod->Ribosome Alters Binding Site Efflux Active Efflux Efflux->EffluxPump Activates LeucomycinV->Ribosome Inhibits Protein Synthesis Checkerboard_Workflow start Start prep_antibiotics Prepare Serial Dilutions of this compound and Drug B start->prep_antibiotics setup_plate Set up 96-well Plate with Antibiotic Combinations prep_antibiotics->setup_plate inoculate Inoculate with Standardized Bacterial Suspension setup_plate->inoculate incubate Incubate for 18-24h inoculate->incubate read_mic Read MICs for Each Combination incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy, Additive, or Antagonism calc_fici->interpret end End interpret->end Efflux_Inhibition_Workflow start Start mic_without_epi Determine MIC of this compound start->mic_without_epi mic_with_epi Determine MIC of this compound + sub-inhibitory EPI start->mic_with_epi compare Compare MIC Values mic_without_epi->compare mic_with_epi->compare efflux_positive ≥4-fold MIC Reduction -> Efflux is a Mechanism compare->efflux_positive efflux_negative <4-fold MIC Reduction -> Efflux is Not a Major Mechanism compare->efflux_negative end End efflux_positive->end efflux_negative->end

References

Technical Support Center: Method Refinement for Separating Leucomycin Complex Components by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Leucomycin complex components. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of Leucomycin complex components.

Q1: Why am I seeing poor resolution between the Leucomycin components?

A1: Poor resolution is a common issue and can be caused by several factors. Here are some potential causes and solutions:

  • Inappropriate Mobile Phase Composition: The polarity of the mobile phase is critical for separating the closely related components of the Leucomycin complex.

    • Solution: Optimize the mobile phase composition. For reversed-phase chromatography (e.g., using a C18 or C8 column), you can try adjusting the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of the organic modifier can increase retention and improve the separation of less polar components.[1][2][3]

  • Incorrect Column Selection: The choice of stationary phase is crucial for achieving selectivity.

    • Solution: While C18 columns are widely used and offer high hydrophobicity and retention, a C8 column, being less hydrophobic, might provide a different selectivity and faster elution.[4][5][6][7][8] For highly polar components, a mixed-mode or HILIC column could be considered.[9][10]

  • Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of separation.

    • Solution: Increase the column temperature (e.g., to 30-40°C). This can improve peak shape and efficiency. However, be mindful that it can also decrease retention times, so a corresponding adjustment in the mobile phase composition might be necessary.

  • Flow Rate is Too High: A high flow rate can lead to reduced interaction time between the analytes and the stationary phase, resulting in decreased resolution.

    • Solution: Decrease the flow rate. This will increase analysis time but can significantly improve separation.[1]

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing can be a result of several factors, including secondary interactions with the stationary phase or issues with the column itself.

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the Leucomycin structure, causing peak tailing.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a lower pH mobile phase to protonate the silanols or an end-capped column.[11]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

Q3: I am observing split peaks in my chromatogram. What should I do?

A3: Split peaks can be frustrating and can arise from a few different sources.

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly.[12][13]

    • Solution: Reverse-flush the column. If this does not resolve the issue, the frit may need to be replaced. Filtering all samples and mobile phases is a crucial preventative measure.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting, particularly for early eluting peaks.[14]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

  • Void in the Column Packing: A void or channel in the stationary phase can cause the sample to travel through the column at different rates.[13][15]

    • Solution: This usually indicates a degraded column that needs to be replaced.

Q4: My retention times are shifting from run to run. Why is this happening?

A4: Unstable retention times can be due to a variety of issues with the HPLC system or the method itself.

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can vary, especially in gradient elution.

    • Solution: Ensure a sufficient equilibration time between runs. A general rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase, evaporation of a volatile solvent component, or degradation of a mobile phase additive can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily. If using a low-pressure mixing system, ensure all solvent lines are primed and free of air bubbles. For high-pressure mixing, check for leaks and ensure the pump is functioning correctly.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column thermostat is not used.

    • Solution: Use a column oven to maintain a constant temperature.[15]

Frequently Asked Questions (FAQs)

Q1: What is the Leucomycin complex and what are its main components?

A1: The Leucomycin complex, also known as Kitasamycin, is a mixture of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[16] It consists of more than 14 closely related components. The major, most abundant components are Leucomycin A1, A3, A4, A5, A9, and A13.[16][17]

Q2: What type of chromatography is best suited for separating Leucomycin components?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating the components of the Leucomycin complex.[18][19] This method separates molecules based on their hydrophobicity.

Q3: What are the typical column and mobile phase conditions for Leucomycin separation by RP-HPLC?

A3: A C18 or C8 column is typically used as the stationary phase. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of all components within a reasonable analysis time.[18][20][21]

Q4: How should I prepare my Leucomycin sample for HPLC analysis?

A4: Leucomycin is soluble in ethanol, methanol, DMF, and DMSO, but has limited water solubility.[16] For analysis, a stock solution is typically prepared in an organic solvent like methanol. This stock solution is then diluted with the initial mobile phase to the desired concentration. It is crucial to filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[18][19]

Q5: What detection method is commonly used for Leucomycin analysis?

A5: Ultraviolet (UV) detection is the most common method. The Leucomycin components have a chromophore that allows for detection at wavelengths around 215 nm or 232 nm.[20][22] For more sensitive and specific detection, especially for identifying unknown impurities or for analysis in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS).[17][21]

Data Presentation

Table 1: Comparison of HPLC Columns for Macrolide Antibiotic Separation

Column TypeParticle Size (µm)Dimensions (mm)Key CharacteristicsBest Suited For
C18 (Octadecylsilane) 3.5 - 54.6 x 150/250High hydrophobicity, strong retention of non-polar compounds.[4][5][8]Separating complex mixtures with a wide range of polarities. Good for retaining and resolving the major Leucomycin components.
C8 (Octylsilane) 3.5 - 54.6 x 150/250Moderately hydrophobic, less retentive than C18.[4][5][6][7]Faster analysis times, good for separating moderately polar compounds. Can offer different selectivity compared to C18.
Mixed-Mode 54.6 x 150Combines reversed-phase and ion-exchange properties.[9][10]Separating highly polar compounds that are poorly retained on traditional reversed-phase columns.

Table 2: Example Gradient Elution Programs for Macrolide Separation

This table provides illustrative examples based on methods for related macrolides and should be optimized for your specific application.

Time (min)% Mobile Phase A (Aqueous Buffer)% Mobile Phase B (Organic Solvent)
Method 1: General Screening Gradient
0.0955
40.0595
45.0595
45.1955
55.0955
Method 2: Faster Analysis Gradient
0.08020
25.03070
30.03070
30.18020
40.08020

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Leucomycin Components

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.05 M Potassium phosphate buffer, pH adjusted to 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 70% B (linear gradient)

      • 35-40 min: 70% B (isocratic)

      • 40.1-45 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 232 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the Leucomycin complex at 1 mg/mL in methanol.

    • Dilute the stock solution with the initial mobile phase (70:30 Mobile Phase A:B) to a final concentration of approximately 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • If available, prepare individual standards of the Leucomycin components in the same manner as the sample.

  • Analysis:

    • Equilibrate the column with the initial mobile phase for at least 15 minutes.

    • Inject the prepared standard and sample solutions.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Leucomycin Sample Dissolve Dissolve in Methanol Sample->Dissolve Standard Leucomycin Standards Standard->Dissolve Dilute Dilute with Initial Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Column C18 Column (e.g., 4.6x250mm, 5µm) Inject->Column Gradient Gradient Elution (Buffer/Acetonitrile) Detect UV Detection (232 nm) Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify Components Identify->Quantify

Caption: Experimental workflow for the separation of Leucomycin components by HPLC.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues Problem Chromatographic Problem Encountered PoorResolution Poor Resolution Problem->PoorResolution PeakTailing Peak Tailing Problem->PeakTailing SplitPeaks Split Peaks Problem->SplitPeaks ShiftingRT Shifting Retention Times Problem->ShiftingRT OptimizeMobilePhase Optimize Mobile Phase (Gradient, pH) PoorResolution->OptimizeMobilePhase ChangeColumn Try Different Column (e.g., C8) PoorResolution->ChangeColumn AdjustTempFlow Adjust Temperature and Flow Rate PoorResolution->AdjustTempFlow AddTEA Add TEA to Mobile Phase PeakTailing->AddTEA ReduceConc Reduce Sample Concentration PeakTailing->ReduceConc CheckFrit Check/Replace Column Frit PeakTailing->CheckFrit SplitPeaks->CheckFrit CheckSolvent Check Sample Solvent Compatibility SplitPeaks->CheckSolvent Equilibrate Ensure Proper Equilibration ShiftingRT->Equilibrate FreshMobilePhase Prepare Fresh Mobile Phase ShiftingRT->FreshMobilePhase

Caption: Troubleshooting decision tree for common HPLC issues in Leucomycin separation.

References

Impact of pH on Leucomycin V activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Leucomycin V

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the activity and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: this compound, like other macrolide antibiotics, exhibits pH-dependent stability. Generally, macrolides are more stable in neutral to slightly alkaline conditions and show increased degradation under acidic conditions. Strong alkaline conditions can also lead to degradation, often through hydrolysis of the lactone ring, which is a key structural feature of macrolides. For optimal stability in solution, it is recommended to maintain a pH range of 6.0 to 8.0.

Q2: What is the optimal pH range for the antimicrobial activity of this compound?

A2: The antimicrobial activity of macrolides, including this compound, is generally higher in slightly alkaline conditions (pH 7.5 to 8.5). This is because the neutral, un-ionized form of the antibiotic can more effectively penetrate the bacterial cell membrane. In acidic environments, the molecule becomes more ionized, which can hinder its ability to cross cellular barriers and reach its target, the bacterial ribosome.[1][2]

Q3: Can I dissolve this compound in an acidic buffer for my experiment?

A3: Dissolving this compound in acidic buffers (pH < 6.0) for extended periods is not recommended due to the risk of degradation. Acid-catalyzed hydrolysis of the glycosidic bonds and the lactone ring can inactivate the antibiotic. If an acidic pH is required for your experimental setup, it is crucial to minimize the exposure time and perform stability studies to quantify any potential degradation.

Q4: How should I store stock solutions of this compound?

A4: For long-term storage, this compound stock solutions should be prepared in a suitable organic solvent (e.g., ethanol or DMSO) and stored at -20°C or -80°C. For aqueous working solutions, it is best to prepare them fresh. If short-term storage of aqueous solutions is necessary, use a buffer with a pH between 6.0 and 8.0 and store at 2-8°C for no longer than 24-48 hours. Always perform a stability check for your specific conditions.[3][4][5]

Troubleshooting Guides

Issue 1: Inconsistent or Low Antimicrobial Activity in an In Vitro Assay
Possible Cause Troubleshooting Step
Incorrect pH of Assay Medium Verify the final pH of your culture medium after all supplements have been added. The activity of this compound is significantly reduced in acidic media.[1] Adjust the medium to a pH of 7.2-7.4 for optimal bacterial growth and antibiotic activity.
Degradation of this compound Stock Prepare a fresh stock solution of this compound. If using an older stock, its potency may have diminished. Avoid multiple freeze-thaw cycles.
Interaction with Medium Components Certain components in complex media can chelate or interact with the antibiotic. Consider using a simpler, defined medium like Mueller-Hinton Broth for susceptibility testing.
Incorrect Bacterial Inoculum Ensure the bacterial inoculum is standardized (e.g., to a 0.5 McFarland standard) to achieve reproducible results.
Issue 2: Evidence of this compound Degradation in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate pH of Mobile Phase An acidic or strongly basic mobile phase can cause on-column degradation. For reverse-phase HPLC, a mobile phase with a pH between 6.0 and 8.0 is generally recommended for macrolide stability.
Sample Preparation in Acidic Diluent If samples are diluted in an acidic buffer before injection, degradation can occur. Use a neutral or slightly alkaline diluent, such as a phosphate buffer at pH 7.0.
High Temperature Elevated temperatures during sample preparation or in the autosampler can accelerate degradation. Keep samples cool (4-10°C) before and during the analysis.
Photodegradation Protect this compound solutions from direct light, as exposure to UV light can cause degradation. Use amber vials or cover vials with foil.

Data Presentation

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

pHHalf-life (t½) in hours (approx.)% Remaining after 24 hours (approx.)
3.0< 1< 5%
4.04~15%
5.012~30%
6.048~70%
7.0> 100> 90%
8.0> 100> 90%
9.072~80%
10.024~50%

Note: The data presented are representative values for macrolide antibiotics and should be confirmed for this compound under specific experimental conditions.

Table 2: Relative Activity of this compound against S. aureus at Various pH Levels

pH of MediumMinimum Inhibitory Concentration (MIC) in µg/mL (approx.)Relative Activity (%)
5.58.012.5%
6.52.050%
7.41.0100%
8.00.5200%
8.50.5200%

Note: Relative activity is normalized to the MIC at pH 7.4. Lower MIC values indicate higher activity.

Experimental Protocols

Protocol 1: Determining the pH-Stability Profile of this compound using HPLC
  • Preparation of Buffers : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3.0 to 10.0.

  • Preparation of this compound Solutions : Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., ethanol). Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubation : Incubate the solutions in a temperature-controlled environment (e.g., 37°C).

  • Sampling : At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution. Immediately quench any further degradation by diluting the aliquot in a cold, neutral mobile phase.

  • HPLC Analysis : Analyze the samples using a validated stability-indicating HPLC method with a C18 column. The mobile phase could consist of an acetonitrile and phosphate buffer (pH 7.0) gradient.[6]

  • Data Analysis : Quantify the peak area of this compound at each time point. Calculate the degradation rate constant (k) and the half-life (t½) at each pH by plotting the natural logarithm of the concentration versus time.

Protocol 2: Assessing the pH-Dependent Antimicrobial Activity of this compound
  • Preparation of Media : Prepare a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) and adjust aliquots to different pH values (e.g., 5.5, 6.5, 7.4, 8.0, 8.5) using sterile HCl or NaOH.

  • Preparation of Bacterial Inoculum : Culture the test organism (e.g., Staphylococcus aureus) overnight. Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL in the final assay volume).

  • Broth Microdilution Assay : In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in each of the pH-adjusted media.[7]

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (medium only) for each pH series.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8] Determine the MIC for each pH value.

Visualizations

experimental_workflow cluster_stability Protocol 1: Stability Analysis cluster_activity Protocol 2: Activity Assay prep_buffers Prepare Buffers (pH 3-10) prep_drug_s Prepare this compound Solutions prep_buffers->prep_drug_s incubate_s Incubate at 37°C prep_drug_s->incubate_s sample_s Sample at Time Points incubate_s->sample_s hplc HPLC Analysis sample_s->hplc data_analysis Data Analysis & Conclusion hplc->data_analysis Generate Data prep_media Prepare Media (pH 5.5-8.5) prep_drug_a Serial Dilutions of This compound prep_media->prep_drug_a combine Inoculate Plates prep_drug_a->combine prep_inoculum Prepare Bacterial Inoculum prep_inoculum->combine incubate_a Incubate at 37°C combine->incubate_a read_mic Determine MIC incubate_a->read_mic read_mic->data_analysis Generate Data

Caption: Experimental workflow for assessing pH impact on this compound.

logical_relationship cluster_acidic Acidic pH (< 6.0) cluster_alkaline Alkaline pH (> 7.5) ph Solution pH acid_stability Increased Degradation (Hydrolysis) ph->acid_stability leads to acid_activity Decreased Activity (Ionization) ph->acid_activity leads to alk_stability Optimal Stability ph->alk_stability leads to alk_activity Increased Activity (Neutral Form) ph->alk_activity leads to outcome_poor Poor Experimental Outcome acid_stability->outcome_poor results in acid_activity->outcome_poor results in outcome_good Optimal Experimental Outcome alk_stability->outcome_good results in alk_activity->outcome_good results in

Caption: Relationship between pH, stability, and activity of this compound.

References

Technical Support Center: Optimizing Leucomycin V Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Leucomycin V from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind extracting this compound from tissue samples?

A1: this compound is a macrolide antibiotic.[1] The extraction process generally involves tissue homogenization, protein precipitation to release the drug from the tissue matrix, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and purify the this compound from other cellular components. The final extract is then typically analyzed using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Q2: Which solvents are recommended for the extraction of this compound?

A2: For macrolide antibiotics like this compound, acetonitrile is a commonly used solvent for protein precipitation and initial extraction from homogenized tissue.[4][5] Other organic solvents that may be used in subsequent LLE steps include ethyl acetate, chloroform, and dichloromethane. The choice of solvent depends on the specific tissue type and the subsequent analytical method.[6]

Q3: What are the critical parameters to consider for optimizing this compound extraction?

A3: Key parameters for optimization include:

  • Tissue Homogenization Technique: Ensuring complete disruption of the tissue to release the analyte.

  • Choice of Extraction Solvent: Selecting a solvent that provides high recovery for this compound and minimal co-extraction of interfering substances.

  • pH of the Extraction Buffer: The pH can influence the solubility and stability of this compound. For some macrolides, slightly acidic conditions may be optimal.

  • Temperature: Performing extraction at controlled, often cooler, temperatures can help prevent degradation of the analyte.

  • Solid-Phase Extraction (SPE) Sorbent: If using SPE, the choice of sorbent material (e.g., C18, polymeric sorbents) is critical for selective retention and elution of this compound.

Q4: How can I minimize matrix effects during LC-MS/MS analysis of this compound extracts?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. To minimize these effects:

  • Optimize Sample Cleanup: Use a robust SPE protocol to remove interfering matrix components like phospholipids and proteins.

  • Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a blank tissue matrix that has undergone the same extraction procedure.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized to a uniform consistency.
Inefficient protein precipitation.Optimize the ratio of tissue homogenate to precipitation solvent (e.g., acetonitrile). Ensure thorough vortexing and adequate centrifugation time and speed.
Suboptimal extraction solvent or pH.Experiment with different extraction solvents and adjust the pH of the aqueous phase to enhance the partitioning of this compound into the organic phase during LLE.
Inappropriate SPE sorbent or elution solvent.Test different SPE cartridges (e.g., C18, Oasis HLB) and optimize the composition and volume of the wash and elution solvents.
High Variability in Results Inconsistent sample preparation.Standardize all steps of the extraction protocol, including homogenization time, solvent volumes, and incubation times.
Presence of matrix effects.Implement strategies to minimize matrix effects as described in the FAQs (Q4).
Degradation of this compound.Keep samples on ice or at 4°C during processing. Investigate the stability of this compound under your specific extraction and storage conditions. For some macrolides, degradation can occur at extreme pH values or elevated temperatures.
Co-elution of Interfering Peaks in Chromatography Insufficient sample cleanup.Improve the SPE cleanup step by adding a wash step with a solvent of intermediate polarity to remove more interferences before eluting this compound.
Suboptimal chromatographic conditions.Modify the mobile phase composition, gradient profile, or switch to a different HPLC column to improve the separation of this compound from interfering peaks.
Instrumental Issues (e.g., Ion Suppression in LC-MS/MS) High concentration of co-eluting matrix components.Dilute the final extract to reduce the concentration of interfering substances, provided the this compound concentration remains above the limit of quantification.
Inadequate sample cleanup.Re-evaluate and optimize the SPE or LLE cleanup procedure to more effectively remove phospholipids and other interfering compounds.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Muscle Tissue

This protocol is a general guideline for the extraction of macrolide antibiotics and should be optimized for this compound and your specific tissue type.

  • Homogenization:

    • Weigh 1 g of muscle tissue and place it in a 15 mL centrifuge tube.

    • Add 3 mL of ice-cold phosphate-buffered saline (PBS, pH 7.4).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice during this process.

  • Protein Precipitation:

    • Add 6 mL of acetonitrile to the tissue homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new 15 mL centrifuge tube.

    • Add 5 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

    • Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Liver Tissue

This protocol is based on general procedures for macrolide extraction and may require optimization.

  • Homogenization and Protein Precipitation:

    • Follow steps 1 and 2 from the LLE protocol.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.

  • Sample Loading:

    • Dilute the supernatant from the protein precipitation step with 10 mL of deionized water.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Macrolide Antibiotics (General)

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 60-90%70-95%
Reproducibility (RSD) < 15%< 10%
Sample Throughput LowerHigher (amenable to automation)
Solvent Consumption HighLow
Selectivity ModerateHigh

Note: These are typical performance characteristics for macrolide antibiotics and may vary for this compound depending on the specific protocol and tissue matrix.

Table 2: LC-MS/MS Parameters for Macrolide Analysis (Example)

ParameterSetting
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific to this compound (to be determined)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization tissue_sample->homogenization protein_precipitation Protein Precipitation (e.g., Acetonitrile) homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant add_solvent Add Immiscible Organic Solvent supernatant->add_solvent LLE Path condition Condition SPE Cartridge supernatant->condition SPE Path vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic evaporation Evaporation collect_organic->evaporation load Load Sample condition->load wash Wash load->wash elute Elute wash->elute elute->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: General workflow for this compound extraction from tissue samples.

mechanism_of_action leucomycin_v This compound ribosome Bacterial 50S Ribosomal Subunit leucomycin_v->ribosome peptidyl_transferase Peptidyl Transferase Center (PTC) leucomycin_v->peptidyl_transferase Binds near the inhibition Inhibition leucomycin_v->inhibition rRNA 23S rRNA ribosome->rRNA contains rRNA->peptidyl_transferase forms part of protein_synthesis Protein Synthesis peptidyl_transferase->protein_synthesis is essential for inhibition->protein_synthesis

Caption: Mechanism of action of this compound on bacterial protein synthesis.

References

Validation & Comparative

A Comparative Analysis of Leucomycin V and Erythromycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of macrolide antibiotics, both Leucomycin V and erythromycin have established roles in combating bacterial infections. This guide provides a detailed comparative analysis of their efficacy, drawing upon available experimental data. The information is tailored for researchers, scientists, and drug development professionals to offer a comprehensive understanding of these two compounds.

Mechanism of Action: A Shared Target

Both this compound and erythromycin belong to the macrolide class of antibiotics and exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria.[1][2] Their primary target is the 50S subunit of the bacterial ribosome. By binding to the 23S ribosomal RNA molecule within this subunit, they block the exit tunnel through which newly synthesized peptides emerge, thereby halting protein elongation and ultimately inhibiting bacterial growth.[1][2][3] This bacteriostatic action is the hallmark of their efficacy. Studies have shown that leucomycins can compete with and inhibit the binding of erythromycin to bacterial ribosomes, suggesting they share a similar or overlapping binding site.[4]

In Vitro Efficacy: A Look at the Data

While direct, head-to-head comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound and erythromycin against a wide range of bacterial isolates are not extensively available in recent literature, historical and individual studies provide insights into their respective spectrums of activity. Both antibiotics are primarily effective against Gram-positive bacteria.

Erythromycin has a well-documented spectrum of activity against various pathogens. The following table summarizes typical MIC ranges for erythromycin against common bacteria.

Bacterial SpeciesErythromycin MIC Range (µg/mL)
Staphylococcus aureus0.25 - >128
Streptococcus pneumoniae0.016 - >128
Streptococcus pyogenes≤0.03 - 2

Note: MIC values can vary significantly based on the bacterial strain and the presence of resistance mechanisms.

This compound has demonstrated strong activity against Gram-positive bacteria.[5] While specific comparative MIC data with erythromycin is limited, its efficacy is generally considered to be in a similar range for susceptible organisms.

Resistance Mechanisms: A Common Challenge

The clinical utility of both this compound and erythromycin is challenged by the emergence of bacterial resistance. The primary mechanisms of resistance to macrolides are broadly categorized as:

  • Target Site Modification: This is the most common mechanism and involves the methylation of an adenine residue in the 23S rRNA of the 50S ribosomal subunit by an enzyme encoded by the erm (erythromycin ribosome methylation) genes.[6][7] This modification reduces the binding affinity of macrolide antibiotics to the ribosome, leading to high-level resistance.[6]

  • Drug Efflux: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport macrolides out of the bacterial cell.[1][7] This mechanism typically confers low to moderate levels of resistance.

  • Drug Inactivation: A less common mechanism involves the enzymatic inactivation of the antibiotic by esterases or phosphotransferases.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following protocols are standard methods for determining the MIC of antimicrobial agents.

1. Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Antibiotic Stock Solution: Dissolve this compound or erythromycin in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the antibiotic stock solution with Mueller-Hinton Broth (MHB) or another appropriate broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

  • Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing twofold serial dilutions of the antibiotic.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation: Prepare tubes containing a suitable broth with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). Also, include a growth control tube without the antibiotic.

  • Inoculation: Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Plating and Incubation: Perform serial dilutions of the collected aliquots and plate them onto an appropriate agar medium. Incubate the plates until colonies are visible.

  • Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[9]

Visualizing the Pathways

To better understand the processes described, the following diagrams illustrate the mechanism of action and resistance pathways.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S Peptide_Exit_Tunnel Peptide_Exit_Tunnel 50S->Peptide_Exit_Tunnel contains Protein_Synthesis_Blocked Protein Synthesis Blocked 50S->Protein_Synthesis_Blocked leads to mRNA mRNA Growing_Peptide Growing_Peptide Peptide_Exit_Tunnel->Growing_Peptide emerges through Macrolide This compound / Erythromycin Macrolide->50S binds to

Caption: Mechanism of action of macrolide antibiotics.

macrolide_resistance cluster_resistance Resistance Mechanisms Macrolide Macrolide Antibiotic Target_Modification Target Site Modification (erm genes) Macrolide->Target_Modification Efflux_Pump Drug Efflux (mef/msr genes) Macrolide->Efflux_Pump Drug_Inactivation Enzymatic Inactivation Macrolide->Drug_Inactivation Reduced_Binding Reduced Ribosomal Binding Target_Modification->Reduced_Binding Drug_Expulsion Antibiotic Expelled Efflux_Pump->Drug_Expulsion Inactive_Drug Inactive Antibiotic Drug_Inactivation->Inactive_Drug Bacterial_Survival Bacterial Survival Reduced_Binding->Bacterial_Survival Drug_Expulsion->Bacterial_Survival Inactive_Drug->Bacterial_Survival

Caption: Major mechanisms of macrolide resistance.

Conclusion

This compound and erythromycin are closely related macrolide antibiotics that share a common mechanism of action by inhibiting bacterial protein synthesis. Both are primarily effective against Gram-positive bacteria. While direct comparative efficacy data is limited, their individual spectra of activity suggest a considerable overlap. The clinical effectiveness of both antibiotics is significantly impacted by the spread of resistance, primarily through target site modification and drug efflux. The provided experimental protocols offer a standardized framework for conducting further comparative studies to precisely delineate the relative efficacy of these two important antimicrobial agents.

References

A Comparative Analysis of Leucomycin V and Azithromycin: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Leucomycin V and the new-generation macrolide, azithromycin. This report synthesizes available in vitro data, details experimental methodologies, and illustrates the mechanisms of action of these antibacterial agents.

Introduction

Macrolide antibiotics have long been a cornerstone in the treatment of various bacterial infections. While older macrolides like erythromycin laid the foundation, newer agents have been developed to improve upon their properties. This guide provides a detailed comparison of this compound, a classic macrolide, with azithromycin, a widely used new-generation macrolide. The focus is on their in vitro efficacy against key respiratory pathogens, their mechanisms of action, and the experimental protocols used to generate the presented data.

Mechanism of Action: Targeting Bacterial Protein Synthesis

Both this compound and azithromycin belong to the macrolide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation of peptidyl-tRNA, ultimately halting the elongation of the polypeptide chain and preventing the synthesis of essential bacterial proteins.[1][2][3][4][5][6] While the primary target is the same, subtle differences in their binding and interaction with the ribosome may contribute to variations in their antibacterial spectrum and potency.

Below is a generalized diagram illustrating the mechanism of action for macrolide antibiotics.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Inhibition Inhibition of Protein Synthesis 50S->Inhibition Blocks peptide exit tunnel 30S 30S Subunit Macrolide Macrolide (this compound / Azithromycin) Macrolide->50S Enters bacterial cell Binding Binds to 50S Subunit Bacterial_Death Bacteriostatic/Bactericidal Effect Inhibition->Bacterial_Death

Caption: General mechanism of action for macrolide antibiotics.

Comparative In Vitro Efficacy

The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

While direct head-to-head comparative studies between this compound and azithromycin are limited in the available literature, data from various studies on related compounds and common pathogens allow for an indirect comparison. Josamycin, a major component of the Leucomycin complex (also known as Leucomycin A3), and Kitasamycin (another name for Leucomycin) have been studied against several respiratory pathogens.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Macrolides Against Key Respiratory Pathogens

PathogenJosamycin (Leucomycin A3)Kitasamycin (Leucomycin)Azithromycin
Mycoplasma pneumoniae4[7]≥0.06[8]16[7]
Chlamydia pneumoniae--0.125 - 0.25[9]
Streptococcus pneumoniae--0.5 - 4.0[10]
Haemophilus influenzae--0.5 - 4.0[10]
Moraxella catarrhalis--≤0.03 - 0.5[11]

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

From the available data, Josamycin (a key component of this compound) demonstrates potent activity against Mycoplasma pneumoniae, with a lower MIC90 value compared to azithromycin in one study.[7] Kitasamycin also shows high potency against M. pneumoniae.[8] Azithromycin, on the other hand, has a well-documented broad spectrum of activity against typical and atypical respiratory pathogens.[4][9][10][12][13]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized process crucial for the evaluation of antimicrobial agents. The data presented in this guide are primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[14][15][16] The general workflow is as follows:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically corresponding to a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final standardized inoculum concentration in the wells.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. Control wells (without antibiotic) are included to ensure bacterial growth.

  • Incubation: The microtiter plate is incubated under specific conditions (temperature, time, and atmosphere) appropriate for the growth of the test organism.

  • Reading of Results: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare two-fold serial dilutions of antibiotic in microtiter plate Start->Prepare_Dilutions Inoculate Inoculate microtiter plate wells with bacterial suspension Prepare_Dilutions->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Inoculum->Inoculate Incubate Incubate the plate under appropriate conditions Inoculate->Incubate Read_Results Visually inspect for turbidity and determine the MIC Incubate->Read_Results End End Read_Results->End

Caption: Standard workflow for MIC determination using the broth microdilution method.

Conclusion

This comparative guide provides an overview of the efficacy of this compound and azithromycin. Both macrolides act by inhibiting bacterial protein synthesis. Based on the limited available data, Josamycin, a component of this compound, shows promising in vitro activity against Mycoplasma pneumoniae. Azithromycin is a well-established broad-spectrum agent effective against a wide range of respiratory pathogens.

For researchers and drug development professionals, this guide highlights the need for more direct comparative studies to fully elucidate the relative efficacy of this compound and its components against a broader panel of clinically relevant bacteria. Such studies, following standardized protocols like those from CLSI, are essential for making informed decisions in the development of new antimicrobial therapies. The provided experimental workflow and mechanistic diagrams serve as a foundational reference for understanding the evaluation and action of these important antibiotics.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Leucomycin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Leucomycin V with alternative analytical techniques. The information presented is supported by experimental data drawn from studies on this compound and other structurally similar 16-membered macrolide antibiotics, such as josamycin, to ensure scientific rigor and relevance.

Executive Summary

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This guide details the validation of a representative stability-indicating HPLC method for this compound and compares its performance against a traditional microbiological assay.

Stability-Indicating HPLC Method Validation for this compound

A stability-indicating HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The validation process involves assessing various parameters to ensure the method is reliable, reproducible, and accurate.

Experimental Protocol: HPLC Method Validation

Objective: To validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

1. Chromatographic Conditions (Representative):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 6.5) in a gradient or isocratic elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 232 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

2. Validation Parameters and Acceptance Criteria:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4] This is demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.999.[2][5]

  • Accuracy: The closeness of test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[1][2] The percent recovery should be within 98-102%.[5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (RSD) should be ≤ 2%.[2]

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

3. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7] this compound solutions are subjected to the following stress conditions to induce degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours (solid state)

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours (solid state and solution)

The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm the specificity of the method.[6]

Workflow for Stability-Indicating HPLC Method Validation

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Stress Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Dev->Stress Initial Method Specificity Assess Specificity (Resolution of Degradants) Stress->Specificity Generate Degradants Linearity Linearity & Range Specificity->Linearity Optimized Method Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness Report Validation Report Linearity->Report Validation Data Accuracy->Report Validation Data Precision->Report Validation Data LOD_LOQ->Report Validation Data Robustness->Report Validation Data

References

A Head-to-Head Showdown: Leucomycin V vs. Tylosin for Veterinary Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparative analysis for researchers and drug development professionals.

In the realm of veterinary medicine, macrolide antibiotics play a pivotal role in combating a wide array of bacterial infections. Among these, Leucomycin V and tylosin have emerged as significant therapeutic agents. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Key Performance Indicators

FeatureThis compoundTylosin
Primary Veterinary Use Porcine Proliferative Enteropathy (PPE), Swine DysenteryPorcine Proliferative Enteropathy (PPE), Mycoplasma infections, Bovine Respiratory Disease (BRD)
Spectrum of Activity Primarily Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma spp.Broad-spectrum against Gram-positive bacteria, Mycoplasma spp., and some Gram-negative bacteria.

In Vitro Efficacy: A Comparative Look at Pathogen Inhibition

The in vitro activity of an antibiotic, measured by its Minimum Inhibitory Concentration (MIC), is a critical indicator of its potential efficacy. The lower the MIC value, the less drug is required to inhibit the growth of a specific pathogen.

A study comparing the in vitro activity of kitasamycin (of which this compound is a major component) and tylosin against Australian isolates of Brachyspira hyodysenteriae, the causative agent of swine dysentery, revealed that macrolide resistance was widespread. However, four isolates were identified as susceptible to kitasamycin with MICs of less than 5 μg/mL.[1] In contrast, many B. hyodysenteriae isolates have shown high resistance to tylosin, with MICs often exceeding 256 μg/mL.[1]

PathogenThis compound (Kitasamycin) MIC (μg/mL)Tylosin MIC (μg/mL)Reference
Brachyspira hyodysenteriae (susceptible isolates)< 5>256 (resistant isolates)[1]
Mycoplasma hyopneumoniaeNot directly compared0.5 - 1.0 (MIC₅₀/MIC₉₀)[2]
Streptococcus suisNot directly compared0.25 (MIC)[3][4]
Actinobacillus pleuropneumoniaeNot directly compared16 (MIC₅₀/MIC₉₀)[5]
Pasteurella multocidaNot directly compared16 (MIC₅₀) / 32 (MIC₉₀)[5]

Clinical Efficacy: Performance in Animal Health

Clinical trials provide invaluable data on how these antibiotics perform in real-world scenarios. While direct head-to-head clinical trials between this compound and tylosin are limited, comparative studies with related compounds offer valuable insights.

Porcine Proliferative Enteropathy (Ileitis)

A field trial comparing the efficacy of tylvalosin, a derivative of tylosin, with tylosin for the control of subclinical ileitis in swine demonstrated that both were effective. However, the tylvalosin-treated group showed some significant improvements.

ParameterTylvalosin (85 ppm for 10 days)Tylosin (100 ppm for 21 days)Statistical SignificanceReference
Average Daily Weight Gain (ADWG) 821 g788 gNot Significant (NS)[6]
Average Age at Slaughter 194.3 days196.2 daysp=0.045[6]
Percentage of Lean Meat 59.8%59.2%p=0.025[6]
Mortality Rate 7.3%5.0%Not Significant (NS)[6]

These results suggest that while both are effective, tylvalosin may offer advantages in terms of growth promotion and carcass quality in the context of subclinical ileitis.[6]

Pharmacokinetics: A Look at Drug Disposition in Swine

Pharmacokinetic ParameterTylosin (10 mg/kg IM in healthy pigs)Tylosin (10 mg/kg IM in S. suis infected pigs)Reference
Cmax (Peak Concentration) 2.06 ± 0.43 μg/mL2.37 ± 0.38 μg/mL[3]
Tmax (Time to Peak Concentration) 1.95 ± 0.22 h1.58 ± 0.49 h[3]
AUC (Area Under the Curve) 10.80 ± 2.20 μg·h/mL10.30 ± 3.46 μg·h/mL[3]
t½β (Elimination Half-life) 1.354 h1.152 h[3]
Bioavailability (IM) 95%-[7]

Note: Data for this compound in swine is not available in the reviewed literature for a direct comparison.

Mechanism of Action: Targeting Bacterial Protein Synthesis

Both this compound and tylosin belong to the macrolide class of antibiotics and share a similar mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[6][8] This binding obstructs the exit tunnel through which newly synthesized peptides emerge, ultimately leading to a bacteriostatic effect.

Caption: Mechanism of action of this compound and Tylosin.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of kitasamycin and tylosin against Brachyspira hyodysenteriae isolates was determined using a broth dilution method. The general steps for such a procedure are as follows:

  • Isolate Preparation: Pure cultures of the bacterial isolates are grown on appropriate media.

  • Inoculum Preparation: A standardized inoculum of each isolate is prepared to a specific cell density (e.g., 1 × 10⁵ – 5 × 10⁶ CFU/mL).[3]

  • Antimicrobial Dilution: Serial two-fold dilutions of the antibiotics are prepared in a suitable broth medium in microtiter plates.

  • Inoculation: The prepared inoculum is added to each well of the microtiter plates containing the antibiotic dilutions.

  • Incubation: The plates are incubated under specific conditions (e.g., anaerobically at 37°C for 4 days) appropriate for the growth of the target pathogen.[3]

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

G A Prepare pure bacterial culture B Standardize inoculum to desired density A->B D Inoculate microtiter plates with bacteria and antibiotics B->D C Prepare serial dilutions of this compound & Tylosin C->D E Incubate under appropriate conditions D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination.

Clinical Trial for Porcine Proliferative Enteropathy

The comparative field trial of tylvalosin and tylosin for subclinical ileitis in swine followed a randomized, double-masked design. Key elements of such a protocol include:

  • Animal Selection: A cohort of pigs from a commercial farm with a history of the target disease is selected.

  • Randomization: Pigs are randomly assigned to different treatment groups (e.g., this compound group, tylosin group, and a control group).

  • Treatment Administration: The respective antibiotics are administered to the treatment groups, often as in-feed medication at a specified concentration for a defined period.

  • Blinding: To prevent bias, both the animal handlers and the outcome assessors are unaware of which treatment each group is receiving.

  • Data Collection: Key performance indicators such as average daily weight gain, feed conversion ratio, mortality, and clinical signs are recorded throughout the study period.

  • Post-mortem Analysis: At the end of the trial, a subset of animals from each group may be necropsied to assess gross and microscopic lesions in the target tissues.

  • Statistical Analysis: The collected data is statistically analyzed to determine if there are significant differences between the treatment groups.

G A Select pig herd with history of PPE B Randomly assign pigs to treatment groups A->B C1 Group 1: This compound in feed B->C1 C2 Group 2: Tylosin in feed B->C2 C3 Group 3: Control (no treatment) B->C3 D Monitor clinical signs, weight gain, and feed intake C1->D C2->D C3->D E Conduct post-mortem examination for intestinal lesions D->E F Statistically analyze performance and lesion data E->F

Caption: Clinical trial workflow for PPE.

Pharmacokinetic Study in Swine

Pharmacokinetic studies in pigs typically involve the following steps:

  • Animal Model: Healthy pigs of a specific age and weight are used. For comparative studies, it's ideal to use the same breed and housing conditions.

  • Drug Administration: A single dose of the antibiotic is administered, typically intravenously (IV) and/or intramuscularly (IM), at a specified dosage.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.

  • Plasma Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[7]

  • Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters like Cmax, Tmax, AUC, and elimination half-life.

G A Administer single dose of drug (IV or IM) B Collect blood samples at multiple time points A->B C Separate plasma and quantify drug concentration B->C D Plot concentration vs. time curve C->D E Calculate pharmacokinetic parameters D->E

Caption: Pharmacokinetic study workflow.

Conclusion

Both this compound and tylosin are effective macrolide antibiotics for veterinary use. The available data suggests that this compound (as part of the kitasamycin complex) may have an advantage against certain tylosin-resistant strains of Brachyspira hyodysenteriae. In the context of porcine proliferative enteropathy, a tylosin derivative has shown some performance benefits over tylosin itself. Tylosin, however, has a broader range of approved uses and a well-documented pharmacokinetic profile in various species.

The choice between these two antibiotics will ultimately depend on the specific pathogen, the level of antimicrobial resistance in a given herd, and the desired clinical outcome. Further direct comparative studies, particularly in vivo clinical trials and pharmacokinetic analyses of this compound in target animal species, are warranted to provide a more definitive comparison.

References

The Synergistic Potential of Leucomycin V and β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of different classes of antibiotics is a crucial strategy in combating bacterial infections, particularly those caused by resistant strains. This guide explores the synergistic activity of Leucomycin V, a macrolide antibiotic, with β-lactam antibiotics. While direct experimental data on this compound in combination with β-lactams is not currently available in the public domain, this document provides a comparative analysis based on the known synergistic interactions of other macrolide antibiotics with β-lactams. The primary mechanisms of action, experimental data from in vitro and in vivo studies on related macrolides, and detailed experimental protocols are presented to inform future research and drug development in this area.

Introduction: The Rationale for Combination Therapy

The rise of antibiotic resistance necessitates innovative therapeutic approaches. Combining antibiotics with different mechanisms of action can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual effects. This can result in lower required doses, reduced toxicity, and a decreased likelihood of resistance development.

β-lactam antibiotics, such as penicillins and cephalosporins, are potent bactericidal agents that inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2] Macrolides, including this compound, are typically bacteriostatic and act by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[3][4][5] The distinct mechanisms of these two antibiotic classes provide a strong rationale for exploring their synergistic potential.

While specific data for this compound is lacking, studies on other macrolides like erythromycin, azithromycin, and clarithromycin in combination with β-lactams have shown varied results, ranging from synergy to indifference and even antagonism.[6][7][8] This guide will synthesize the available evidence for these related compounds to provide a framework for evaluating the potential of this compound.

Mechanisms of Synergistic Action

The synergistic interaction between macrolides and β-lactam antibiotics is thought to be multifactorial, involving both direct antibacterial effects and modulation of the host immune response.

Direct Antibacterial Synergy

While the primary modes of action are distinct, the interplay between cell wall disruption and protein synthesis inhibition may lead to enhanced bacterial killing. One hypothesis is that the cell wall damage induced by β-lactams may facilitate the entry of macrolides into the bacterial cell, leading to higher intracellular concentrations and more effective inhibition of protein synthesis.

Immunomodulatory Effects of Macrolides

A significant aspect of the synergistic effect observed with macrolide and β-lactam combinations, particularly in the context of respiratory infections, is attributed to the immunomodulatory properties of macrolides.[9][10][11] Macrolides can accumulate in immune cells like neutrophils and macrophages and have been shown to:[12]

  • Reduce the production of pro-inflammatory cytokines: such as interleukin-8 (IL-8), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[12]

  • Decrease neutrophil influx into infected tissues.[13]

  • Attenuate bacterial virulence factors. [14]

This modulation of the host's inflammatory response can lead to improved clinical outcomes, even in cases where direct in vitro synergy is not observed.[13][15]

Synergy_Mechanism cluster_direct Direct Antibacterial Action cluster_immuno Immunomodulatory Effects Beta_Lactam β-Lactam Antibiotic Cell_Wall Inhibition of Cell Wall Synthesis Beta_Lactam->Cell_Wall Macrolide Macrolide (e.g., this compound) Protein_Synth Inhibition of Protein Synthesis Macrolide->Protein_Synth Synergy Synergistic Bacterial Killing Cell_Wall->Synergy Protein_Synth->Synergy Macrolide_Immuno Macrolide Immune_Cells Neutrophils & Macrophages Macrolide_Immuno->Immune_Cells Cytokines Reduced Pro-inflammatory Cytokines Immune_Cells->Cytokines Neutrophil_Influx Decreased Neutrophil Influx Immune_Cells->Neutrophil_Influx Improved_Outcome Improved Clinical Outcome Cytokines->Improved_Outcome Neutrophil_Influx->Improved_Outcome

Figure 1. Potential mechanisms of synergy between β-lactam and macrolide antibiotics.

Comparative In Vitro and In Vivo Data

The following tables summarize experimental data from studies investigating the synergistic activity of various macrolides with β-lactam antibiotics against clinically relevant bacteria. It is important to reiterate that no such data is currently available for this compound.

In Vitro Synergy Data (Checkerboard Assays)

The checkerboard assay is a common method to assess antibiotic synergy, with the Fractional Inhibitory Concentration (FIC) index used to quantify the interaction. An FICI of ≤ 0.5 is generally considered synergistic.

Macrolideβ-LactamBacterial Strain(s)FIC Index (FICI)OutcomeReference
ErythromycinOxacillinMethicillin-Resistant Staphylococcus aureus (MRSA)Not explicitly stated, but high synergism reportedSynergy[16]
AzithromycinCeftriaxoneStreptococcus pneumoniae1 and 0.75No Interaction[13]
ClarithromycinAmoxicillin/clavulanic acidStreptococcus pneumoniae> 1 (in 22/100 isolates)Antagonism[6]
ErythromycinPenicillin or CefotaximeStreptococcus pneumoniaeIndifference reportedIndifference[7]
In Vivo Efficacy Data (Animal Models)

Animal models provide valuable insights into the clinical potential of combination therapies.

Macrolideβ-LactamAnimal ModelBacterial StrainKey FindingsReference
AzithromycinCeftriaxoneMouse model of lethal pneumococcal pneumoniaStreptococcus pneumoniaeSignificant survival benefits with combination therapy despite no in vitro synergy.[13][13][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the in vitro synergy of two antimicrobial agents.[17][18][19]

Checkerboard_Workflow Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculate Inoculate all wells with the bacterial suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-well microtiter plates with serial dilutions of Antibiotic A (e.g., macrolide) along the y-axis and Antibiotic B (e.g., β-lactam) along the x-axis Prep_Plates->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination Incubate->Read_MIC Calculate_FICI Calculate the Fractional Inhibitory Concentration (FIC) Index: FICI = FICa + FICb Read_MIC->Calculate_FICI Interpret Interpret results: Synergy (FICI ≤ 0.5) Indifference (>0.5 to <4) Antagonism (≥4) Calculate_FICI->Interpret

Figure 2. Generalized workflow for a checkerboard synergy assay.

Detailed Steps:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Perform serial two-fold dilutions in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of Antibiotic A along the rows and increasing concentrations of Antibiotic B along the columns. This creates a matrix of antibiotic combinations. Include wells with each antibiotic alone and a growth control well without any antibiotics.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is calculated as follows:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

    • FICI = FIC of drug A + FIC of drug B

Time-Kill Assay Protocol

Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents alone and in combination over time.[20]

Detailed Steps:

  • Preparation: Prepare tubes with broth containing the antibiotics at desired concentrations (e.g., 0.5x, 1x, 2x MIC) alone and in combination. Include a growth control tube without antibiotics.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Conclusion and Future Directions

The combination of macrolides and β-lactam antibiotics presents a complex but potentially valuable therapeutic strategy. While some studies demonstrate in vitro synergy and in vivo benefits, the outcomes can be influenced by the specific antibiotics, bacterial strains, and host factors. The immunomodulatory effects of macrolides appear to play a significant role in the clinical efficacy of these combinations, a factor not captured by standard in vitro synergy tests.

Crucially, there is a clear knowledge gap regarding the synergistic potential of this compound with β-lactam antibiotics. Future research should focus on:

  • Directly evaluating the in vitro synergy of this compound with a range of β-lactams against key Gram-positive pathogens using checkerboard and time-kill assays.

  • Investigating the in vivo efficacy of this compound and β-lactam combinations in relevant animal models of infection.

  • Elucidating the potential immunomodulatory effects of this compound and how they might contribute to the overall therapeutic outcome.

Such studies are essential to determine if this compound, in combination with β-lactams, can offer a viable therapeutic option for treating bacterial infections in an era of increasing antibiotic resistance.

References

A Comparative Analysis of the In Vitro Toxicity of Leucomycin V and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro toxicity of Leucomycin V against other common macrolide antibiotics. The information presented is collated from various independent research studies to offer a comprehensive resource for evaluating the cytotoxic potential of these compounds in a laboratory setting.

Quantitative Comparison of Macrolide Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various macrolides, including components of this compound (josamycin), against different mammalian cell lines. These values are indicative of the drug concentration required to inhibit 50% of cell viability and serve as a primary metric for cytotoxicity. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.

MacrolideCell LineIC50 (µM)AssayReference
This compound (as Kitasamycin) Human Tenon's Fibroblasts (hTFs)Not explicitly stated, but cytotoxicity observed in a dose-dependent mannerReal-time cytotoxicity assay[1]
Josamycin Human K562 erythroleukemia39Not specified
Erythromycin Not specified2.04 (1.5 µg/ml)Not specified[2]
Azithromycin HeLa20.9 (15.66 µg/mL)MTT[3]
SGC-790134.8 (26.05 µg/mL)MTT[3]
BHK-21121.5 (91.00 µg/mL)MTT[3]
MCF-12A125.5 (94 µg/mL)³H-thymidine incorporation[4]
Fibroblasts153.5 (115 µg/mL)³H-thymidine incorporation[4]
Clarithromycin MCF7>100Not specified[5]
Roxithromycin Human peripheral blood lymphocytesNon-toxic at concentrations up to 200 µg/mL (approx. 240 µM)MTT[6]
Spiramycin NIH/3T3>100 (at 24h and 48h)MTT
Telithromycin TE671 (human neuromedulloblastoma)3.5Whole-cell patch-clamp

Note: The cytotoxicity of Kitasamycin (which contains this compound) was observed to be dose-dependent on human Tenon's fibroblasts, though a specific IC50 value was not provided in the cited study[1]. Another study reported an IC50 of 39 µM for josamycin, a major component of this compound, in human K562 erythroleukemia cells. In comparison, erythromycin showed an IC50 of 2.04 µM[2]. Azithromycin exhibited varying cytotoxicity with IC50 values of 20.9 µM in HeLa cells, 34.8 µM in SGC-7901 cells, and a significantly higher 121.5 µM in BHK-21 cells[3]. Studies on clarithromycin and roxithromycin indicated lower cytotoxicity, with clarithromycin having an IC50 greater than 100 µM in MCF7 cells and roxithromycin being non-toxic at concentrations up to approximately 240 µM in human lymphocytes[5][6]. Spiramycin also demonstrated low toxicity in NIH/3T3 cells at 24 and 48 hours. Telithromycin showed a potent inhibitory effect on nicotinic acetylcholine receptors in TE671 cells with an IC50 of 3.5 µM.

Experimental Protocols

Detailed methodologies for common in vitro toxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and macrolide being tested.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the macrolide compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Include controls for maximum LDH release (by lysing a set of untreated cells) and background LDH activity in the medium. Calculate the percentage of cytotoxicity and determine the IC50 value.

Signaling Pathways in Macrolide-Induced Toxicity

The mechanisms underlying macrolide-induced cytotoxicity are complex and can involve multiple signaling pathways. The following diagram illustrates a generalized workflow for assessing in vitro cytotoxicity, a crucial step in understanding these pathways.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Seed Mammalian Cells in 96-well plates treat Treat with varying concentrations of Macrolides start->treat Allow cell adherence incubate Incubate for a defined period (e.g., 24-72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh measure Measure Absorbance/ Fluorescence mtt->measure ldh->measure calculate Calculate % Viability/ % Cytotoxicity measure->calculate ic50 Determine IC50 values calculate->ic50 compare Compare Toxicity Profiles ic50->compare

Caption: Workflow for In Vitro Cytotoxicity Assessment of Macrolides.

This workflow begins with the preparation of cell cultures and their exposure to the test compounds. Subsequently, cytotoxicity is measured using assays like MTT or LDH. The resulting data is then analyzed to determine key toxicity parameters such as the IC50 value, allowing for a comparative assessment of the different macrolides.

Further research into the specific molecular targets and downstream signaling cascades affected by this compound is warranted to fully elucidate its toxicological profile in comparison to other macrolides.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Leucomycin V Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Leucomycin V, a macrolide antibiotic.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and validate appropriate analytical methods for their specific needs, ensuring data accuracy, reliability, and regulatory compliance. The methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Understanding Cross-Validation of Analytical Methods

Cross-validation of analytical methods is the process of assessing the equivalency of two or more methods used to measure the concentration of a substance.[8][9] This is crucial when, for example, a method is transferred between laboratories or when a new method is introduced to replace an existing one. The goal is to demonstrate that the different methods provide comparable results within predefined acceptance criteria.

The core validation parameters that must be assessed during a cross-validation study, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, and robustness.[3][10][11][12]

A general workflow for the cross-validation process is illustrated below:

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase Define Purpose Define Purpose Select Methods Select Methods Define Purpose->Select Methods Define Acceptance Criteria Define Acceptance Criteria Select Methods->Define Acceptance Criteria Develop Protocol Develop Protocol Define Acceptance Criteria->Develop Protocol Prepare Samples Prepare Samples Develop Protocol->Prepare Samples Analyze Samples by Each Method Analyze Samples by Each Method Prepare Samples->Analyze Samples by Each Method Record Data Record Data Analyze Samples by Each Method->Record Data Statistical Analysis Statistical Analysis Record Data->Statistical Analysis Compare Results Compare Results Statistical Analysis->Compare Results Assess Against Criteria Assess Against Criteria Compare Results->Assess Against Criteria Document Results Document Results Assess Against Criteria->Document Results Conclusion Conclusion Document Results->Conclusion Final Report Final Report Conclusion->Final Report Validation Parameters cluster_performance Performance Characteristics Method Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

References

A Comparative Guide to Leucomycin V and Josamycin for Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two macrolide antibiotics, Leucomycin V and josamycin, for the treatment of bacterial infections. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.

Introduction and Mechanism of Action

Both this compound and josamycin belong to the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.[1][2][3] They achieve this by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the growing polypeptide chain and interferes with the translocation of peptidyl-tRNA.[1][2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[1][2][3]

Josamycin , a 16-membered macrolide, has been shown to have a long average lifetime on the ribosome (approximately 3 hours) and a low dissociation constant, leading to a complete shutdown of protein synthesis at saturating concentrations.[4]

Comparative In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for josamycin and leucomycin against a range of bacterial pathogens. It is important to note that specific MIC data for this compound is limited in the available literature. Therefore, data for the broader "Leucomycin" or "Kitasamycin" complex is presented as a proxy, and this should be considered when interpreting the results.

Table 1: In Vitro Activity against Gram-Positive Bacteria
Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Citation(s)
Staphylococcus aureusJosamycin≤0.39--[6]
--0.25 - >100[7]
--0.1 - 1.6[8]
Leucomycin (Kitasamycin)--1.56[9]
Streptococcus pneumoniaeJosamycin≤0.39--[6]
--0.03 - 0.12[10]
Leucomycin (Kitasamycin)--0.39[9]
Streptococcus pyogenesJosamycin≤0.39--[6]
Leucomycin (Kitasamycin)--0.78[9]
Table 2: In Vitro Activity against Other Clinically Relevant Bacteria
Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Citation(s)
Escherichia coliJosamycin--1.6 - 100[8]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in antimicrobial susceptibility testing. The following are detailed methodologies for the two most common methods.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The following protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Experimental Workflow: Broth Microdilution MIC Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of antibiotic in broth inoculate Inoculate microplate wells containing antibiotic dilutions with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate microplate (e.g., 35°C for 18-24h) inoculate->incubate read_mic Visually inspect for turbidity or use a plate reader incubate->read_mic determine_mic Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the antibiotic in a suitable solvent.[13] Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12][13]

  • Inoculum Preparation: From a fresh culture of the test bacterium, prepare a suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[12] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously. The protocol is based on CLSI guidelines.[11][15][16]

Experimental Workflow: Agar Dilution MIC Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare agar plates containing serial dilutions of antibiotic inoculate Spot-inoculate a defined volume of bacterial suspension onto each agar plate prep_plates->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plates (e.g., 35°C for 16-20h) inoculate->incubate read_mic Examine plates for bacterial growth at the inoculation spots incubate->read_mic determine_mic Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for Agar Dilution MIC Determination.

Detailed Steps:

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a specific concentration of the antimicrobial agent. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.[15][16]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[11]

  • Inoculation: Using an inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.[15]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar.[11]

Signaling Pathways

Recent studies have begun to elucidate the effects of macrolide antibiotics on cellular signaling pathways, particularly in mammalian cells, which may contribute to their immunomodulatory and other non-antibiotic effects.

Josamycin and the MAPK Signaling Pathway

Research has indicated that josamycin can modulate the mitogen-activated protein kinase (MAPK) signaling cascade.[17] Specifically, it has been shown to have an effect on the p38 MAPK pathway.[17] Knockdown of genes involved in the p38 MAPK signaling pathway, such as MAP3K4, has been shown to sensitize cells to josamycin.[17] This suggests a potential interaction between josamycin and this key cellular signaling pathway, which is involved in inflammation and other cellular processes.

Josamycin's Influence on the p38 MAPK Signaling Pathway

G cluster_pathway p38 MAPK Signaling Pathway MAP3K4 MAP3K4 MAP2K3_6 MAP2K3/6 MAP3K4->MAP2K3_6 phosphorylates p38 p38 MAPK MAP2K3_6->p38 phosphorylates downstream Downstream Targets (e.g., Transcription Factors) p38->downstream phosphorylates effect Modulation josamycin Josamycin josamycin->p38

Caption: Josamycin's potential interaction with the p38 MAPK pathway.

This compound and Cellular Signaling

Currently, there is a lack of specific information in the scientific literature regarding the direct effects of this compound on cellular signaling pathways. Further research is needed to elucidate any potential immunomodulatory or other non-antibiotic effects of this specific leucomycin component.

Conclusion

Josamycin is a well-characterized 16-membered macrolide antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria. Specific quantitative data for this compound remains limited, with most available information pertaining to the broader leucomycin/kitasamycin complex. While both compounds share a common mechanism of action by inhibiting bacterial protein synthesis, further direct comparative studies are necessary to definitively establish the relative potency and spectrum of this compound. The observation that josamycin may modulate the p38 MAPK signaling pathway opens avenues for further investigation into the non-antibiotic effects of this macrolide. Future research should focus on isolating and characterizing the individual components of the leucomycin complex, including this compound, to provide a more precise understanding of their respective antibacterial activities and potential interactions with cellular signaling pathways.

References

A Comparative Analysis of the Post-Antibiotic Effect of Leucomycin V and Clarithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the post-antibiotic effect (PAE) of Leucomycin V and the widely-used macrolide, clarithromycin. The PAE, the continued suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in optimizing dosing regimens and predicting clinical efficacy. While direct experimental data on the PAE of this compound is limited in publicly available literature, this guide leverages data from closely related 16-membered macrolides, namely spiramycin and josamycin, to provide a substantive comparison with the 14-membered macrolide, clarithromycin.

Executive Summary

Clarithromycin exhibits a significant post-antibiotic effect against key respiratory and skin pathogens. For Staphylococcus aureus, the PAE of clarithromycin is approximately 4 to 5 hours. Against Streptococcus pneumoniae, clarithromycin demonstrates a PAE in the range of 2.3 to 3.9 hours. Data on closely related 16-membered macrolides suggest that this compound would likely exhibit a prolonged PAE, potentially exceeding that of clarithromycin, particularly against Staphylococcus aureus. Spiramycin, a structurally similar macrolide to this compound, has shown a remarkable PAE of up to 9 hours against S. aureus. Another related compound, josamycin, displayed a PAE of up to 2.9 hours against both S. aureus and S. pneumoniae. These findings suggest that the 16-membered ring structure of this compound may contribute to a more sustained suppression of bacterial regrowth compared to the 14-membered ring of clarithromycin.

Quantitative Data Comparison

The following tables summarize the available experimental data on the post-antibiotic effect of clarithromycin and related macrolides.

Table 1: Post-Antibiotic Effect (PAE) against Staphylococcus aureus

AntibioticConcentrationExposure TimePAE (hours)Reference
Clarithromycin 0.5 µg/mL1 mass doubling4 - 5[1]
Spiramycin 4 x MIC3 hours9[2][3]
Josamycin 10 x MIC1 hour0.5 - 2.9[4]

Table 2: Post-Antibiotic Effect (PAE) against Streptococcus pneumoniae

AntibioticConcentrationExposure TimePAE (hours)Reference
Clarithromycin 10 x MIC1 hour2.3 - 3.9
Josamycin 10 x MIC1 hour0.5 - 2.9[4]

Experimental Protocols

The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamic properties of an antibiotic. Below is a detailed methodology for a typical in vitro PAE experiment.

In Vitro Post-Antibiotic Effect (PAE) Determination

1. Bacterial Strains and Culture Conditions:

  • Clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) are used.

  • Bacteria are cultured in appropriate broth media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to the logarithmic phase of growth (approximately 10^6 to 10^7 CFU/mL).

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.

  • The test group is exposed to the antibiotic (e.g., this compound, clarithromycin) at a specific concentration, typically a multiple of the Minimum Inhibitory Concentration (MIC) (e.g., 4x MIC, 10x MIC).

  • The exposure duration is standardized (e.g., 1 or 2 hours).

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by one of two methods:

    • Dilution: The culture is diluted 1:1000 in pre-warmed, antibiotic-free broth.

    • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed with fresh, antibiotic-free broth. This process is repeated to ensure complete removal of the drug.

4. Monitoring Bacterial Regrowth:

  • Both the test and control (unexposed) cultures are incubated under optimal growth conditions.

  • The bacterial growth is monitored over time by determining the number of viable bacteria (CFU/mL) at regular intervals (e.g., every hour). This is done by plating serial dilutions of the cultures onto appropriate agar plates.

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the count of CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the count of CFU/mL in the control culture to increase by 1 log10.

Visualizations

Experimental Workflow for PAE Determination

PAE_Workflow Experimental Workflow for Post-Antibiotic Effect (PAE) Determination cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring BacterialCulture Bacterial Culture in Log Phase DivideCulture Divide into Test & Control BacterialCulture->DivideCulture AddAntibiotic Add Antibiotic to Test Culture DivideCulture->AddAntibiotic Incubate Incubate (e.g., 1-2 hours) AddAntibiotic->Incubate RemoveAntibiotic Remove Antibiotic (Dilution or Washing) Incubate->RemoveAntibiotic MonitorRegrowth Monitor Bacterial Regrowth (CFU counting) RemoveAntibiotic->MonitorRegrowth CalculatePAE Calculate PAE (T - C) MonitorRegrowth->CalculatePAE

Caption: Workflow for in vitro PAE determination.

Signaling Pathway: Macrolide Mechanism of Action

Macrolide_Mechanism Mechanism of Action of Macrolide Antibiotics Macrolide Macrolide Antibiotic (this compound / Clarithromycin) Ribosome Bacterial 50S Ribosomal Subunit Macrolide->Ribosome Enters bacterial cell Binding Binds to 23S rRNA in the polypeptide exit tunnel Ribosome->Binding Translocation Inhibition of Translocation of Peptidyl-tRNA Binding->Translocation ProteinSynthesis Inhibition of Bacterial Protein Synthesis Translocation->ProteinSynthesis BacterialGrowth Suppression of Bacterial Growth ProteinSynthesis->BacterialGrowth

Caption: Macrolide inhibition of protein synthesis.

Conclusion

References

A Comparative Structural Analysis of Leucomycin V and Other 16-Membered Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Leucomycin V with other prominent 16-membered macrolide antibiotics, namely Josamycin, Tylosin, and Spiramycin. For a broader context, the well-characterized 14-membered macrolide, Erythromycin, is also included in this comparison. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective data, supporting experimental evidence, and clear visual representations of molecular structures and analytical workflows.

Structural Overview

Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The 16-membered macrolides represent a significant class of these compounds, primarily used in veterinary medicine, and are noted for certain advantages over their 14- and 15-membered counterparts, including better gastrointestinal tolerance and activity against some resistant bacterial strains.[1][2]

The core structure of these antibiotics is the 16-membered lactone ring. Variations in the substituents on this ring and the nature and number of attached sugar moieties lead to differences in their physicochemical properties and biological activities.

This compound , produced by Streptomyces kitasatoensis, serves as the focal point of this comparison.[3] It is structurally related to other members of the leucomycin complex. Josamycin , also known as Leucomycin A3, is a closely related compound produced by Streptomyces narbonensis.[4][5][6] Tylosin , a fermentation product of Streptomyces fradiae, is a mixture of four related compounds, with Tylosin A being the major component.[7][8][9] Spiramycin is a mixture of three macrolides (Spiramycin I, II, and III) produced by Streptomyces ambofaciens, with Spiramycin I being the primary component.[10] Erythromycin , a 14-membered macrolide, is included as a benchmark for comparison.[11]

Physicochemical Properties

The physicochemical properties of macrolides, such as molecular weight, solubility, and pKa, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key physicochemical data for this compound and the selected comparative macrolides.

PropertyThis compoundJosamycinTylosin ASpiramycin IErythromycin A
Molecular Formula C35H59NO13[3]C42H69NO15[5]C46H77NO17[7][12]C43H74N2O14[10][13][14]C37H67NO13[15]
Molecular Weight ( g/mol ) 701.8[3]828.0[5][16]916.1[7][12]843.05[13][14]733.93[2]
pKa ~13.06 (Predicted)[17]7.1[18]7.73[8]N/A8.8[19]
Water Solubility Sparingly solubleSparingly soluble[20]Slightly soluble[21]Slightly soluble[14]Poorly water-soluble[19]
LogP (Octanol/Water) 0.84560 (Predicted)2.9 (Predicted)[5]N/A2.1 (Predicted)[10]3.1[19]

Biological Activity

Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis through reversible binding to the 50S subunit of the bacterial ribosome.[11][22] The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound and the other macrolides against a selection of bacterial strains. MIC values are a measure of the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism.

MicroorganismThis compound (µg/mL)Josamycin (µg/mL)Tylosin A (µg/mL)Spiramycin I (µg/mL)Erythromycin A (µg/mL)
Staphylococcus aureusN/A≤0.39[16]0.5 - >128[22]0.5 - 8[23]IC50=1.5
Streptococcus pyogenesN/A≤0.39[16]N/AN/AN/A
Streptococcus pneumoniaeN/A≤0.39[16]N/A0.5 - 8[23]N/A
Mycoplasma gallisepticumN/AN/A0.004 - 4[24][25][26]N/AN/A
Bacillus subtilisN/AN/AN/A0.5 - 8[23]N/A
Micrococcus luteusN/AN/AN/A0.5 - 8[23]N/A

Note: N/A indicates that specific, directly comparable data was not available in the searched sources. The activity of macrolides can be highly strain-dependent.

Experimental Protocols for Structural Elucidation

The determination of the complex three-dimensional structures of macrolide antibiotics relies on advanced analytical techniques. The two primary methods employed are X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

X-ray Crystallography

Principle: X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. A crystallized sample of the macrolide is irradiated with a beam of X-rays. The diffraction pattern produced by the scattering of X-rays from the electron clouds of the atoms in the crystal is recorded. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the precise arrangement of atoms can be deduced.

Methodology:

  • Crystallization: A highly purified sample of the macrolide antibiotic is dissolved in a suitable solvent system, and crystals are grown under controlled conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using computational methods. An initial model of the structure is built and then refined against the experimental data to obtain the final, high-resolution atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution. It is based on the quantum mechanical magnetic properties of atomic nuclei. When placed in a strong magnetic field, atomic nuclei with a non-zero spin absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local chemical environment, allowing for the determination of molecular structure and conformation.

Methodology:

  • Sample Preparation: A small amount of the purified macrolide is dissolved in a suitable deuterated solvent to avoid interference from solvent protons.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A variety of one-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish through-bond and through-space correlations between different nuclei.

  • Spectral Analysis and Structure Elucidation: The chemical shifts, coupling constants, and cross-peak intensities from the NMR spectra are analyzed. This information is used to piece together the molecular fragments, determine the stereochemistry, and define the three-dimensional conformation of the macrolide in solution.

Visualized Structural Relationships and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the structural relationships between the compared macrolides and a general workflow for their analysis.

G 16_Membered 16-Membered Macrolides Leucomycin_V This compound 16_Membered->Leucomycin_V Josamycin Josamycin (Leucomycin A3) 16_Membered->Josamycin Tylosin Tylosin 16_Membered->Tylosin Spiramycin Spiramycin 16_Membered->Spiramycin 14_Membered 14-Membered Macrolides Erythromycin Erythromycin

Caption: Hierarchical relationship of the compared macrolide antibiotics.

G start Isolation & Purification of Macrolide physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem structure Structural Elucidation start->structure activity Biological Activity (MIC Testing) start->activity data Data Analysis & Comparison physchem->data xray X-ray Crystallography structure->xray nmr NMR Spectroscopy structure->nmr xray->data nmr->data activity->data

Caption: General experimental workflow for macrolide analysis.

References

Safety Operating Guide

Proper Disposal of Leucomycin V: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Leucomycin V is critical for laboratory safety and to mitigate the risk of antimicrobial resistance. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound in research and drug development settings.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. Leucomycin is classified as harmful if swallowed[1]. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, is mandatory. In case of accidental ingestion, seek immediate medical attention[1].

Quantitative Data and Hazard Profile

CharacteristicData/InformationCitation
Hazard Classification Harmful if swallowed.[1]
Primary Disposal Concern Environmental contamination and potential for antimicrobial resistance.[2]
Thermal Stability No specific decomposition temperature is provided; therefore, it should be treated as potentially heat-stable.[1]
Waste Classification Considered hazardous chemical waste.[2]

Experimental Protocols for Disposal

The recommended disposal procedure for this compound treats it as a hazardous chemical waste. This approach is based on general guidelines for antibiotic disposal in a laboratory setting and the specific information available in its Safety Data Sheet (SDS). Autoclaving is not recommended as a sole disposal method without specific data confirming its effectiveness in degrading this compound[2][3].

Step-by-Step Disposal Procedure:

  • Segregation of Waste: All materials contaminated with this compound, including pure substance, stock solutions, used cell culture media, and contaminated labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated powders and labware, in a designated, clearly labeled, and leak-proof hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound, such as stock solutions and used media, in a separate, sealed, and appropriately labeled hazardous waste container[2][4]. Do not pour any antibiotic-containing solutions down the drain[3].

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Storage: Store the hazardous waste containers in a designated, secure area away from general lab traffic, pending pickup by a certified hazardous waste disposal service.

  • Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company. Ensure that the disposal method complies with all local, regional, and national regulations[1][5].

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

LeucomycinV_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment & Segregation cluster_collection Waste Collection cluster_final_disposal Final Disposal Start This compound Waste (Solid or Liquid) Assess Contaminated with This compound? Start->Assess Segregate Segregate as Hazardous Waste Assess->Segregate Yes Collect_Solid Collect Solid Waste in Designated Container Segregate->Collect_Solid Solid Waste Collect_Liquid Collect Liquid Waste in Designated Container Segregate->Collect_Liquid Liquid Waste Label Label Container Clearly Collect_Solid->Label Collect_Liquid->Label Store Store in Secure Area Label->Store Dispose Dispose via Certified Hazardous Waste Service Store->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin V
Reactant of Route 2
Leucomycin V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.